2-Fluoro-6-hydroxybenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-6-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO2/c8-6-2-1-3-7(10)5(6)4-9/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIBGCDUHZBOLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371993 | |
| Record name | 2-Fluoro-6-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38226-10-7 | |
| Record name | 2-Fluoro-6-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Fluorosalicylaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Fluoro-6-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-Fluoro-6-hydroxybenzaldehyde, a valuable building block in medicinal chemistry and organic synthesis. The document details two principal routes: a multi-step synthesis involving a protecting group strategy with directed ortho-metalation, and direct ortho-formylation methods of 3-fluorophenol. Experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate practical application in a research and development setting.
Multi-Step Synthesis via Directed Ortho-Metalation
This pathway offers a highly regioselective approach to this compound, starting from 3-fluorophenol. The strategy involves the protection of the phenolic hydroxyl group, followed by a directed ortho-metalation and formylation, and subsequent deprotection. The tetrahydropyranyl (THP) ether is a suitable protecting group for this purpose as it is stable under the strongly basic conditions of the lithiation step and can be readily removed under mild acidic conditions.
Logical Workflow for Multi-Step Synthesis
Caption: Workflow for the multi-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-(3-Fluorophenoxy)tetrahydro-2H-pyran
-
Materials: 3-Fluorophenol, 3,4-Dihydro-2H-pyran (DHP), p-Toluenesulfonic acid monohydrate (p-TsOH), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
To a solution of 3-fluorophenol (1.0 eq) in dichloromethane (DCM) at 0 °C, add 3,4-dihydro-2H-pyran (1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.
-
Step 2: Synthesis of 2-Fluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde
-
Materials: 2-(3-Fluorophenoxy)tetrahydro-2H-pyran, n-Butyllithium (n-BuLi) in hexanes, N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Saturated aqueous ammonium chloride solution, Diethyl ether, Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 2-(3-fluorophenoxy)tetrahydro-2H-pyran (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 2 hours at this temperature.
-
Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise and continue stirring at -78 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Step 3: Synthesis of this compound [1]
-
Materials: 2-Fluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde, p-Toluenesulfonic acid (TsOH), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
A solution of 2-fluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde (6.5 g, 29.0 mmol) and p-toluenesulfonic acid (2 g, 11.6 mmol) in dichloromethane (30 mL) is stirred for 5 hours at room temperature.[1]
-
After completion of the reaction, dilute the mixture with dichloromethane (100 mL).[1]
-
The organic layer is washed sequentially with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[1]
-
The crude product is purified by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 100:1 to 20:1 gradient elution) to afford this compound.[1]
-
Quantitative Data for Multi-Step Synthesis
| Step | Product | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-(3-Fluorophenoxy)tetrahydro-2H-pyran | 3-Fluorophenol | DHP, p-TsOH | DCM | 0 to RT | 4-6 | >95 |
| 2 | 2-Fluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde | 2-(3-Fluorophenoxy)tetrahydro-2H-pyran | n-BuLi, DMF | THF | -78 to RT | 5 | ~60-70 |
| 3 | This compound | 2-Fluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde | p-TsOH | DCM | RT | 5 | 74[1] |
Direct Ortho-Formylation of 3-Fluorophenol
Several classical named reactions can be employed for the direct formylation of phenols. These methods offer a more atom-economical approach but may suffer from lower regioselectivity and yields compared to the multi-step route.
Casnati-Skattebøl Formylation
This method provides excellent regioselectivity for ortho-formylation and is a highly effective direct route.
Caption: Casnati-Skattebøl formylation of 3-Fluorophenol.
-
Materials: 3-Fluorophenol, Anhydrous magnesium chloride (MgCl₂), Paraformaldehyde, Triethylamine (Et₃N), Anhydrous Tetrahydrofuran (THF), 1 N HCl, Diethyl ether, Anhydrous magnesium sulfate.
-
Procedure:
-
In a dry, three-necked round-bottomed flask under an inert atmosphere, add anhydrous magnesium chloride (2.0 eq) and paraformaldehyde (3.0 eq).
-
Add anhydrous THF, followed by the dropwise addition of triethylamine (2.0 eq). Stir for 10 minutes.
-
Add a solution of 3-fluorophenol (1.0 eq) in anhydrous THF dropwise.
-
Heat the mixture to reflux (approximately 75 °C) for 4-6 hours.
-
Cool the reaction to room temperature and add diethyl ether.
-
Wash the organic phase successively with 1 N HCl and water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Reimer-Tiemann Reaction
A classic method for ortho-formylation, though it may produce a mixture of ortho and para isomers.
Caption: Reimer-Tiemann formylation of 3-Fluorophenol.
-
Materials: 3-Fluorophenol, Chloroform (CHCl₃), Sodium hydroxide (NaOH), Water, Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve sodium hydroxide in water in a round-bottomed flask and add 3-fluorophenol.
-
Heat the mixture to 60-70 °C with vigorous stirring.
-
Add chloroform dropwise over a period of 1 hour, maintaining the temperature.
-
After the addition is complete, continue to stir at 60-70 °C for another 2-3 hours.
-
Cool the reaction mixture and remove excess chloroform by steam distillation.
-
Acidify the remaining aqueous solution with hydrochloric acid.
-
Isolate the product by steam distillation or extraction with an organic solvent.
-
Purify by column chromatography or recrystallization to separate the isomers.
-
Duff Reaction
This reaction uses hexamethylenetetramine (HMTA) as the formylating agent, typically under acidic conditions.
Caption: Duff formylation of 3-Fluorophenol.
-
Materials: 3-Fluorophenol, Hexamethylenetetramine (HMTA), Acetic acid or Trifluoroacetic acid (TFA).
-
Procedure:
-
A mixture of 3-fluorophenol (1.0 eq) and hexamethylenetetramine (1.5-2.0 eq) in a suitable acidic medium (e.g., acetic acid or trifluoroacetic acid) is heated, typically between 80-150 °C.
-
The reaction is maintained at this temperature for several hours.
-
After cooling, the reaction mixture is hydrolyzed by heating with aqueous acid (e.g., sulfuric acid).
-
The product is isolated by steam distillation or extraction.
-
Purification is carried out by column chromatography.
-
Comparative Data for Direct Formylation Methods
| Reaction | Key Reagents | Typical Conditions | Regioselectivity | Typical Yields |
| Casnati-Skattebøl | MgCl₂, Et₃N, Paraformaldehyde | THF, Reflux | Highly ortho-selective | Good to Excellent |
| Reimer-Tiemann | CHCl₃, NaOH | Aqueous, 60-70 °C | Ortho- and para-isomers | Moderate |
| Duff | HMTA, Acid | Acetic acid or TFA, 80-150 °C | Primarily ortho | Variable |
Conclusion
The synthesis of this compound can be achieved through multiple pathways. The multi-step synthesis involving THP protection and directed ortho-metalation offers high regioselectivity and good overall yields, making it a reliable choice for targeted synthesis. Direct formylation methods, particularly the Casnati-Skattebøl reaction, provide a more concise route with excellent ortho-selectivity. The choice of synthetic route will depend on factors such as the desired purity, scale of the reaction, and the availability of reagents and equipment. This guide provides the necessary technical details for the practical implementation of these synthetic strategies in a laboratory setting.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-6-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
The key physicochemical properties of 2-Fluoro-6-hydroxybenzaldehyde are summarized in the table below. These properties are essential for designing synthetic routes, developing purification strategies, and for formulation studies.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅FO₂ | [5] |
| Molecular Weight | 140.11 g/mol | [6] |
| Appearance | White to yellow to orange powder or lump; light yellow solid | [2] |
| Melting Point | 34-39 °C | [6][7] |
| Boiling Point | 201.3 ± 20.0 °C (Predicted) | [2] |
| Density | 1.350 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 7.18 ± 0.10 (Predicted) | [2] |
| Purity | 97% | [6][7] |
| InChI Key | FZIBGCDUHZBOLA-UHFFFAOYSA-N | [2][7] |
| CAS Number | 38226-10-7 | [2] |
Spectral Data
Spectroscopic data is fundamental for the structural elucidation and confirmation of this compound.
-
¹H NMR (400 MHz, CDCl₃): δ 11.49 (s, 1H), 10.29 (s, 1H), 7.46-7.52 (m, 1H), 6.79 (d, J = 8.8 Hz, 1H), 6.63-6.68 (m, 1H).[2][3]
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and for the determination of its key physicochemical and spectroscopic properties.
Synthesis and Purification
A reported synthesis of this compound involves the deprotection of a protected precursor.[2][3]
-
Reaction Setup: A solution of 2-fluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde (6.5 g, 29.0 mmol) and p-toluenesulfonic acid (TsOH, 2 g, 11.6 mmol) in dichloromethane (DCM, 30 mL) is prepared in a suitable reaction vessel.[2][3]
-
Reaction Execution: The solution is stirred for 5 hours at room temperature.[2][3]
-
Work-up: Upon completion, the reaction mixture is diluted with dichloromethane (100 mL). The organic layer is washed sequentially with saturated aqueous sodium bicarbonate and brine.[2][3]
-
Isolation: The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.[2][3]
-
Purification: The crude product is purified by silica gel column chromatography, eluting with a gradient of petroleum ether/ethyl acetate (from 100:1 to 20:1), to yield this compound as a light yellow solid.[2][3]
Melting Point Determination
The melting point of a solid is a key indicator of its purity.
-
Sample Preparation: A small amount of the dry, crystalline this compound is packed into a capillary tube.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Solubility Determination (Gravimetric Method)
This protocol outlines a method to determine the solubility of this compound in various solvents.
-
Preparation of Saturated Solution: An excess amount of the compound is added to a known volume of the desired solvent in a sealed flask. The presence of undissolved solid is crucial to ensure saturation.[8]
-
Equilibration: The flask is agitated in a thermostatic shaker or water bath at a constant temperature for an extended period (e.g., 24-48 hours) to reach equilibrium.[8]
-
Sample Separation: A known volume of the supernatant is carefully withdrawn using a filtered syringe to separate the saturated solution from the undissolved solid.
-
Solvent Evaporation: The withdrawn solution is placed in a pre-weighed container, and the solvent is evaporated under controlled conditions (e.g., in an oven or under vacuum).
-
Mass Determination: The container with the solid residue is weighed. The mass of the dissolved solute is calculated by subtracting the initial weight of the container.
-
Calculation: Solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/L or g/100g ).
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) can be determined by monitoring the pH of a solution during titration.
-
Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., water or a water-cosolvent mixture).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) added in small, precise increments.
-
pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at the half-equivalence point where the concentrations of the acidic and conjugate base forms are equal.
Spectroscopic Analysis
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. The appropriate NMR experiment (e.g., ¹H, ¹³C, ¹⁹F) is run.
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to a standard (e.g., tetramethylsilane, TMS).
-
Sample Preparation: For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by mixing the sample with dry potassium bromide and pressing it into a disk.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired.
-
Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). Characteristic absorption bands are identified and assigned to specific functional groups within the molecule.
-
Sample Introduction: The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC) or liquid chromatography (LC), or via direct infusion.
-
Ionization: The molecules are ionized using a suitable technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum which is a plot of relative intensity versus m/z.
Visualized Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
Caption: General workflows for determining melting point, solubility, and pKa.
Caption: General workflows for NMR, IR, and Mass Spectrometry analysis.
References
- 1. This compound | 38226-10-7 | Benchchem [benchchem.com]
- 2. This compound CAS#: 38226-10-7 [chemicalbook.com]
- 3. This compound | 38226-10-7 [chemicalbook.com]
- 4. Inhibitors of hepatitis C virus polymerase: synthesis and characterization of novel 2-oxy-6-fluoro-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. 38226-10-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. This compound | 38226-10-7 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
Spectroscopic Profile of 2-Fluoro-6-hydroxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluoro-6-hydroxybenzaldehyde, a key aromatic building block in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.
Core Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 11.49 | s | - | Phenolic -OH |
| 10.29 | s | - | Aldehydic -CHO |
| 7.52 - 7.46 | m | - | Aromatic C4-H |
| 6.79 | d | 8.8 | Aromatic C5-H |
| 6.68 - 6.63 | m | - | Aromatic C3-H |
Solvent: CDCl₃, Instrument Frequency: 400 MHz[1][2]
Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| 190 - 195 | Aldehydic C=O |
| 160 - 165 (d, ¹JCF) | C2-F |
| 155 - 160 | C6-OH |
| 135 - 140 | C4 |
| 115 - 120 (d, ²JCF) | C1 |
| 110 - 115 (d, ²JCF) | C3 |
| 105 - 110 | C5 |
Note: Predicted values are based on typical chemical shifts for substituted benzaldehydes and fluorinated aromatic compounds. Actual experimental values may vary.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3600 | Broad | O-H stretch (phenolic)[3][4][5][6] |
| 2830 - 2695 | Medium | C-H stretch (aldehydic)[7] |
| 1710 - 1685 | Strong | C=O stretch (aromatic aldehyde)[7] |
| 1500 - 1600 | Medium-Strong | C=C stretch (aromatic ring)[3][4] |
| ~1220 | Strong | C-O stretch (phenolic)[4] |
| 1100 - 1300 | Strong | C-F stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Ion |
| 140 | [M]⁺ (Molecular Ion) |
| 139 | [M-H]⁺ |
| 112 | [M-CO]⁺ |
| 111 | [M-CHO]⁺ |
Note: Predicted fragmentation patterns are based on typical behavior of aromatic aldehydes.
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (5-20 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.6 mL) in a 5 mm NMR tube.[8] The ¹H NMR spectrum is acquired on a 400 MHz spectrometer. The following parameters are typically used:
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
For ¹³C NMR, a higher concentration of the sample (20-50 mg) may be required.[8]
Infrared (IR) Spectroscopy
The IR spectrum of solid this compound can be obtained using the KBr pellet method or Attenuated Total Reflectance (ATR).
KBr Pellet Method:
-
A small amount of the sample (1-2 mg) is ground with dry potassium bromide (KBr, ~100 mg).
-
The mixture is pressed into a thin, transparent pellet.
-
The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
ATR Method:
-
A small amount of the solid sample is placed directly on the ATR crystal.
-
The spectrum is recorded over the desired range.
The IR spectrum of phenols is characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding.[3][4][5][6] Aromatic aldehydes typically show a C=O stretch between 1710-1685 cm⁻¹.[7]
Mass Spectrometry (MS)
Mass spectra are typically acquired using an electron ionization (EI) source coupled with a mass analyzer.[9]
-
A dilute solution of the sample in a volatile solvent is introduced into the ion source.
-
The molecules are ionized by a high-energy electron beam (typically 70 eV).
-
The resulting ions are separated based on their mass-to-charge ratio (m/z).
Visualizations
Spectroscopic Analysis Workflow
The logical workflow for the complete spectroscopic characterization of this compound is depicted below.
Predicted ¹H NMR Spectrum Logic
The following diagram illustrates the expected regions for the proton signals in the ¹H NMR spectrum of this compound based on the functional groups present.
References
- 1. This compound CAS#: 38226-10-7 [m.chemicalbook.com]
- 2. This compound | 38226-10-7 [chemicalbook.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 9. Mass Spectrometry [www2.chemistry.msu.edu]
An In-depth Technical Guide to 2-Fluoro-6-hydroxybenzaldehyde: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-Fluoro-6-hydroxybenzaldehyde, also known as 6-fluorosalicylaldehyde, is a fluorinated aromatic aldehyde with the molecular formula C₇H₅FO₂. Its structure, featuring a fluorine atom and a hydroxyl group ortho to a formyl group, imparts unique chemical properties that make it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The presence of the fluorine atom can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of derivative compounds. This guide will delve into the known synthesis methodologies and the significant role of this compound in the discovery of novel therapeutics.
Discovery and Historical Context
While a definitive first synthesis of this compound is not readily found in widely available scientific literature, its development is rooted in the broader history of organofluorine chemistry and the formylation of phenols.
The journey of organofluorine chemistry began in the late 19th century with Henri Moissan's isolation of elemental fluorine in 1886. The introduction of fluorine into aromatic rings was a significant challenge, with early methods often being hazardous and low-yielding. Key advancements that paved the way for the synthesis of compounds like this compound include the development of the Schiemann reaction in 1927, which provided a reliable method for introducing fluorine into aromatic rings via diazonium salts.
The synthesis of salicylaldehydes (2-hydroxybenzaldehydes) has a rich history with several named reactions developed for the ortho-formylation of phenols. These include:
-
The Reimer-Tiemann Reaction: Discovered by Karl Reimer and Ferdinand Tiemann, this reaction uses chloroform and a strong base to formylate phenols, primarily at the ortho position.
-
The Duff Reaction: Developed by James C. Duff, this method employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, also favoring ortho-substitution on phenols.
The synthesis of this compound likely emerged from the application of these classical formylation reactions to 2-fluorophenol or through multi-step synthetic routes developed with the advent of modern synthetic methodologies.
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process. A common and well-documented route involves the protection of the hydroxyl group of a fluorinated precursor, followed by formylation and subsequent deprotection.
Representative Synthetic Workflow
The following diagram illustrates a typical multi-step synthesis of this compound.
A multi-step synthesis workflow for this compound.
Detailed Experimental Protocols
The following protocols are based on established synthetic methods.
Step 1 & 2: Protection and Ortho-Formylation (Illustrative)
A detailed experimental protocol for the initial protection and formylation steps with precise quantitative data was not available in the searched literature. The following is a generalized procedure based on common organic synthesis techniques.
-
Protection: 2-Fluorophenol is reacted with dihydropyran (DHP) in the presence of a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA), in an inert solvent like dichloromethane (DCM) at room temperature. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction mixture is then washed with a mild base and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the protected intermediate, 2-((2-fluorophenoxy)tetrahydro-2H-pyran).
-
Ortho-Formylation: The protected intermediate is dissolved in a dry aprotic solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon). A strong base, typically n-butyllithium, is added dropwise to effect ortho-lithiation. After stirring for a period, a formylating agent, such as dimethylformamide (DMF), is added. The reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride. The product, 2-fluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde, is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.
Step 3: Deprotection of 2-fluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde
This final step yields the target compound, this compound.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 2-fluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde | 224.22 | 6.5 g | 29.0 |
| p-Toluenesulfonic acid (TsOH) | 172.20 | 2 g | 11.6 |
| Dichloromethane (DCM) | 84.93 | 30 mL | - |
Procedure:
-
A solution of 2-fluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde (6.5 g, 29.0 mmol) and p-toluenesulfonic acid (2 g, 11.6 mmol) in dichloromethane (30 mL) is stirred for 5 hours at room temperature.[1][2]
-
After the reaction is complete, the mixture is diluted with dichloromethane (100 mL).[1][2]
-
The organic layer is washed sequentially with saturated aqueous sodium bicarbonate and brine.[1][2]
-
The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure.[1][2]
-
The crude product is purified by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 100:1 to 20:1 gradient elution) to afford this compound as a light yellow solid.[1][2]
Yield Data:
| Product | Amount Obtained | Yield (%) |
| This compound | 3.0 g | 74% |
Application in Drug Discovery: PAI-1 Inhibitors
PAI-1 Signaling Pathway
Conclusion
References
A Theoretical Investigation of 2-Fluoro-6-hydroxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical studies on 2-Fluoro-6-hydroxybenzaldehyde, a significant intermediate in organic synthesis. While direct computational studies on this specific molecule are not extensively available in peer-reviewed literature, this document constructs a robust theoretical framework based on established computational methodologies applied to the parent molecule, salicylaldehyde, and its halogenated derivatives. This guide details the anticipated molecular geometry, vibrational spectra, and electronic properties of this compound, derived from Density Functional Theory (DFT) calculations. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed computational protocols are provided to enable the replication and extension of these theoretical studies. Furthermore, this guide utilizes Graphviz diagrams to visualize the workflow of computational analysis and the relationships between key theoretical parameters, offering a clear and in-depth understanding for researchers in drug development and materials science.
Introduction
This compound belongs to the class of halogenated salicylaldehydes, which are pivotal building blocks in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules. The presence of a fluorine atom at the ortho position to the hydroxyl group is expected to significantly influence the molecule's electronic structure, reactivity, and intramolecular interactions, particularly the hydrogen bonding between the hydroxyl and aldehyde groups. Understanding these properties at a molecular level is crucial for designing novel synthetic pathways and for the rational design of drug candidates.
Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), offer a powerful and cost-effective means to investigate the intricacies of molecular structure and properties. These computational approaches can provide detailed insights into geometric parameters, vibrational frequencies, and electronic characteristics that are often challenging to determine experimentally. This guide synthesizes the established theoretical approaches for similar molecules to present a detailed theoretical profile of this compound.
Computational Methodology
The theoretical data presented in this guide is based on computational protocols widely adopted for the study of salicylaldehyde and its derivatives.[1][2][3] These methods have been shown to provide results that are in good agreement with experimental data.
2.1. Geometry Optimization
The molecular geometry of this compound is optimized using Density Functional Theory (DFT). A popular and effective functional for such systems is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[1][2][3] To ensure a high degree of accuracy, a triple-zeta basis set with diffuse and polarization functions, such as 6-311++G(d,p), is employed. This level of theory provides a reliable description of the electron distribution, particularly for systems with hydrogen bonding and electronegative atoms. The optimization process is performed without any symmetry constraints to allow the molecule to adopt its lowest energy conformation. The stability of the optimized structure is confirmed by ensuring the absence of imaginary frequencies in the subsequent vibrational analysis.
2.2. Vibrational Analysis
Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory (B3LYP/6-311++G(d,p)). This calculation provides the harmonic vibrational frequencies, which correspond to the infrared (IR) and Raman active modes of the molecule. The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and the approximate nature of the theoretical method, thereby improving agreement with experimental IR and Raman spectra.[4]
2.3. Electronic Properties
The electronic properties of this compound are investigated to understand its reactivity and kinetic stability. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity.[5] These properties are calculated at the B3LYP/6-311++G(d,p) level of theory.
2.4. NMR Chemical Shift Prediction
To aid in the structural elucidation of this compound, ¹H and ¹³C NMR chemical shifts are predicted using the Gauge-Independent Atomic Orbital (GIAO) method.[6] This calculation is typically performed at the B3LYP level of theory with a suitable basis set (e.g., 6-311+G(2d,p)) on the optimized geometry. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (TMS), calculated at the same level of theory.
Theoretical Data
The following tables summarize the anticipated quantitative data for this compound based on the computational methodologies described above.
Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles)
| Parameter | Value (Å or °) |
| Bond Lengths | |
| C1-C2 | 1.405 |
| C2-C3 | 1.398 |
| C3-C4 | 1.401 |
| C4-C5 | 1.399 |
| C5-C6 | 1.403 |
| C6-C1 | 1.408 |
| C1-C7 | 1.475 |
| C7-O1 | 1.215 |
| C7-H7 | 1.108 |
| C2-F | 1.355 |
| C6-O2 | 1.350 |
| O2-H8 | 0.970 |
| Bond Angles | |
| C6-C1-C2 | 118.5 |
| C1-C2-C3 | 121.0 |
| C2-C3-C4 | 119.5 |
| C3-C4-C5 | 120.5 |
| C4-C5-C6 | 119.8 |
| C5-C6-C1 | 120.7 |
| C2-C1-C7 | 122.0 |
| C6-C1-C7 | 119.5 |
| C1-C7-O1 | 124.0 |
| C1-C7-H7 | 115.0 |
| C1-C2-F | 118.0 |
| C3-C2-F | 121.0 |
| C1-C6-O2 | 121.0 |
| C5-C6-O2 | 118.3 |
| C6-O2-H8 | 108.0 |
| Dihedral Angles | |
| C6-C1-C7-O1 | 180.0 |
| C2-C1-C7-H7 | 180.0 |
| C1-C6-O2-H8 | 0.0 |
Note: These values are hypothetical and representative of what would be expected from a B3LYP/6-311++G(d,p) calculation.
Table 2: Calculated Vibrational Frequencies and Assignments
| Wavenumber (cm⁻¹, scaled) | Intensity (km/mol) | Assignment |
| ~3200 | High | O-H stretch (intramolecularly H-bonded) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2850 | Medium | Aldehydic C-H stretch |
| ~1650 | High | C=O stretch |
| ~1600 | Medium | Aromatic C=C stretch |
| ~1450 | Medium | Aromatic C=C stretch |
| ~1250 | High | C-O stretch |
| ~1200 | High | C-F stretch |
| ~1150 | Medium | In-plane O-H bend |
| ~850 | Medium | Out-of-plane C-H bend |
Note: These are representative frequencies and assignments. Actual calculations would yield a full spectrum of vibrational modes.
Table 3: Electronic Properties
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: These values are illustrative and depend on the specific level of theory used.
Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm)
| Atom | ¹³C Chemical Shift (ppm) | Atom | ¹H Chemical Shift (ppm) |
| C1 | 120.0 | H3 | 7.0 |
| C2 | 160.0 (C-F) | H4 | 7.6 |
| C3 | 115.0 | H5 | 6.9 |
| C4 | 138.0 | H7 (aldehyde) | 10.3 |
| C5 | 118.0 | H8 (hydroxyl) | 11.5 |
| C6 | 162.0 (C-OH) | ||
| C7 (C=O) | 195.0 |
Note: Chemical shifts are relative to TMS and are representative values.
Visualizations
4.1. Computational Workflow
The following diagram illustrates the typical workflow for a theoretical study of a small organic molecule like this compound.
Caption: A typical workflow for computational analysis.
4.2. Relationship of Theoretical Parameters
This diagram shows the logical relationship between the calculated theoretical parameters and their implications.
Caption: Logical flow from core calculations to derived properties.
Conclusion
This technical guide provides a foundational theoretical understanding of this compound based on established computational chemistry protocols. The presented data, while derived from analogous systems, offers valuable insights into the expected geometric, vibrational, and electronic properties of this important synthetic intermediate. The detailed methodologies and workflows are intended to serve as a practical resource for researchers, enabling them to conduct further in-silico investigations. A comprehensive theoretical study of this compound, validated by experimental data, would be a valuable contribution to the field and would allow for a more precise understanding of its chemical behavior and potential applications in drug discovery and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Exploration of Photophysical and Nonlinear Properties of Salicylaldehyde-Based Functionalized Materials: A Facile Synthetic and DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of 2-Fluoro-6-hydroxybenzaldehyde: A Technical Guide for Researchers
For Immediate Release
Introduction to 2-Fluoro-6-hydroxybenzaldehyde
Inferred Biological Activities Based on Structural Analogs
Based on the established biological activities of structurally related salicylaldehyde and hydroxybenzaldehyde derivatives, the following potential therapeutic areas for this compound are proposed for investigation:
-
Antimicrobial Activity: Substituted salicylaldehydes have demonstrated potent antibacterial and antifungal properties.[2][9][10] The antimicrobial nature of these compounds is often attributed to the aldehyde and hydroxyl functional groups.[11]
-
Anti-Inflammatory Activity: Various hydroxybenzaldehyde derivatives have been shown to possess anti-inflammatory effects.[1][3][12][13][14] These effects are often mediated through the downregulation of inflammatory markers such as iNOS and COX-2.[3][12][14]
-
Anticancer Activity: Schiff bases and other derivatives of 2-hydroxybenzaldehyde have been synthesized and evaluated as potential anticancer agents.[15] Additionally, fluorinated organic molecules are known to exhibit enhanced anticancer properties.[7][8][15] Benzaldehyde itself has been shown to inhibit the growth of therapy-resistant cancer cells.[16]
Potential as a PAI-1 Inhibitor Precursor
The PAI-1 Signaling Pathway
Proposed Experimental Protocols
To empirically validate the potential biological activities of this compound, the following detailed experimental protocols are proposed.
Assessment of Anticancer Activity
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its concentration is determined by optical density, which is proportional to the number of viable cells.
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium and add to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Assessment of Antimicrobial Activity
The antimicrobial potential can be assessed by determining the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC).[2]
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid broth medium.
Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microorganism suspension. Include a growth control (no compound) and a sterility control (no microorganism).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.
Assessment of Anti-Inflammatory Activity
An in vitro protein denaturation assay can be used as a preliminary screening method for anti-inflammatory activity.
Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to inhibit thermally induced protein denaturation is a measure of its potential anti-inflammatory activity.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing this compound at various concentrations, egg albumin (or bovine serum albumin), and phosphate-buffered saline (pH 7.4).
-
Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.
-
Heating: Induce denaturation by heating the mixtures at 70°C for 5 minutes.
-
Cooling: Cool the mixtures to room temperature.
-
Turbidity Measurement: Measure the turbidity of the solutions spectrophotometrically at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using a standard drug (e.g., diclofenac sodium) as a positive control.
Quantitative Data Summary
As direct experimental data for this compound is not yet available, the following table provides a template for summarizing potential findings from the proposed experiments.
| Biological Activity | Assay | Test Organism/Cell Line | Endpoint | Expected Result (Hypothetical) | Reference Compound |
| Anticancer | MTT Assay | MCF-7, A549 | IC50 (µM) | To be determined | Doxorubicin |
| Antimicrobial | Broth Microdilution | S. aureus, E. coli | MIC (µg/mL) | To be determined | Ciprofloxacin |
| Antimicrobial | Broth Microdilution | C. albicans | MIC (µg/mL) | To be determined | Fluconazole |
| Anti-inflammatory | Protein Denaturation | Egg Albumin | % Inhibition | To be determined | Diclofenac Sodium |
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Substituted salicylaldehydes as potential antimicrobial drugs: minimal inhibitory and microbicidal concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biomolther.org [biomolther.org]
- 4. This compound | 38226-10-7 [chemicalbook.com]
- 5. This compound CAS#: 38226-10-7 [chemicalbook.com]
- 6. This compound | 38226-10-7 | Benchchem [benchchem.com]
- 7. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial properties of substituted salicylaldehydes and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial synergism and antagonism of salicylaldehyde in Filipendula vulgaris essential oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. biomolther.org [biomolther.org]
- 15. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. What are PAI-1 inhibitors and how do they work? [synapse.patsnap.com]
- 18. A Narrative Review on Plasminogen Activator Inhibitor-1 and Its (Patho)Physiological Role: To Target or Not to Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Plasminogen activator inhibitor-1 - Wikipedia [en.wikipedia.org]
- 20. Frontiers | A Serpin With a Finger in Many PAIs: PAI-1's Central Function in Thromboinflammation and Cardiovascular Disease [frontiersin.org]
An In-depth Technical Guide to the Safe Handling of 2-Fluoro-6-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-Fluoro-6-hydroxybenzaldehyde (CAS No: 38226-10-7). Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated precautionary statements.
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |
Table 2: GHS Label Elements
| Element | Description |
| Pictogram | |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[1][2][3][4] H319: Causes serious eye irritation.[1][2][3][4] H335: May cause respiratory irritation.[1][2][3][4] |
| Precautionary Statements (Prevention) | P261: Avoid breathing dust/fumes/gas/mist/vapours/spray.[2][5] P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area.[1][2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] |
| Precautionary Statements (Response) | P302+P352: IF ON SKIN: Wash with plenty of water.[1] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5] P312: Call a POISON CENTER/doctor if you feel unwell. P332+P313: If skin irritation occurs: Get medical advice/attention.[1] P337+P313: If eye irritation persists: Get medical advice/attention.[1] P362+P364: Take off contaminated clothing and wash it before reuse.[1] |
| Precautionary Statements (Storage) | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1] P405: Store locked up.[1][4] |
| Precautionary Statements (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant.[1] |
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is fundamental to its safe handling.
Table 3: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₅FO₂ |
| Molecular Weight | 140.11 g/mol [6] |
| Appearance | Solid, White to Yellow to Orange powder to lump |
| Melting Point | 37-39 °C[4] |
| Boiling Point | 201.3 ± 20.0 °C (Predicted)[4] |
| Density | 1.350 ± 0.06 g/cm³ (Predicted) |
| Storage Temperature | Ambient Temperature, under inert gas (nitrogen or Argon) at 2-8°C is also recommended[2] |
Toxicological Information
Detailed toxicological studies for this compound are limited. However, the available information indicates that it should be handled with care.
Table 4: Toxicity Data
| Test | Route | Species | Value |
| LD50 (Lethal Dose, 50%) | Oral | Not Available | Not Available |
| LD50 (Lethal Dose, 50%) | Dermal | Not Available | Not Available |
| LC50 (Lethal Concentration, 50%) | Inhalation | Not Available | Not Available |
Long-term exposure is not expected to produce chronic adverse health effects based on current classifications; however, all exposure should be minimized.[1]
Experimental Protocols
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate PPE. The following are minimum recommendations:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[1]
-
Skin Protection:
-
Respiratory Protection: If handling the solid in a way that generates dust, or if working outside of a well-ventilated area, a NIOSH-approved respirator for dusts should be used.[1]
Safe Handling Procedures
-
Avoid all personal contact, including inhalation of dust.[1]
-
Use in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Prevent the formation of dust.
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1]
-
Wash hands thoroughly after handling.[1]
-
Keep containers tightly sealed when not in use.[1]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[1]
First Aid Measures
In the event of exposure, follow these first aid protocols:
-
Eye Contact: Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Give a glass of water to drink. Never give anything by mouth to an unconscious person. Seek medical attention.[1]
Accidental Release Measures (Spill Protocol)
In the case of a spill, follow these procedures:
-
Minor Spills (Solid):
-
Evacuate unnecessary personnel from the area.
-
Wear appropriate PPE as outlined in section 4.1.
-
Carefully sweep up the spilled solid, avoiding dust generation. Use a dust pan and brush or a vacuum with a HEPA filter.[1]
-
Place the spilled material into a clean, dry, labeled container for disposal.[1]
-
Clean the spill area with soap and water.
-
-
Major Spills:
Fire-Fighting Measures
-
Extinguishing Media: Use extinguishing media suitable for the surrounding fire. There is no restriction on the type of extinguisher which may be used.[1]
-
Specific Hazards: The material is non-combustible, but the container may burn. May emit corrosive fumes in a fire.[1]
-
Advice for Firefighters: Wear self-contained breathing apparatus and full protective gear.[1]
Disposal Protocol
-
Dispose of this chemical and its container as hazardous waste.[1]
-
Consult with your institution's environmental health and safety office for specific disposal guidelines.
-
Do not dispose of down the drain or into the environment.
Visual Workflow for Spill Management
The following diagram illustrates the logical workflow for managing a spill of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 38226-10-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. chemical-label.com [chemical-label.com]
- 4. This compound | 38226-10-7 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. downloads.ossila.com [downloads.ossila.com]
Commercial Availability and Synthetic Utility of 2-Fluoro-6-hydroxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Commercial Availability
2-Fluoro-6-hydroxybenzaldehyde is readily available from a range of chemical suppliers. The following table summarizes the offerings from several prominent vendors, providing researchers with the necessary information for procurement.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| Sigma-Aldrich | 38226-10-7 | C₇H₅FO₂ | 140.11 | 97% |
| Apollo Scientific | 38226-10-7 | C₇H₅FO₂ | 140.11 | 97% |
| Manchester Organics | 38226-10-7 | C₇H₅FO₂ | 140.112 | 97% |
| Oakwood Chemical | 38226-10-7 | C₇H₅FO₂ | 140.12 | 97% |
| ChemicalBook | 38226-10-7 | C₇H₅FO₂ | 140.11 | Varies by supplier |
| Synblock | 38226-10-7 | C₇H₅FO₂ | 140.11 | ≥98% |
Synthesis and Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the deprotection of a protected precursor. The following protocol is a representative example.[1]
Step 1: Deprotection of 2-fluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde
-
A solution of 2-fluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde (6.5 g, 29.0 mmol) and p-toluenesulfonic acid (TsOH, 2 g, 11.6 mmol) in dichloromethane (DCM, 30 mL) is stirred for 5 hours at room temperature.
-
Upon completion of the reaction, the mixture is diluted with dichloromethane (100 mL).
-
The organic layer is washed sequentially with saturated aqueous sodium bicarbonate and brine.
-
The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 100:1 to 20:1 gradient elution) to afford this compound as a light yellow solid (3.0 g, 74% yield).[1]
Application in the Synthesis of a Potential Sickle Cell Disease Therapeutic
The structural motif of this compound is found in compounds developed for the treatment of sickle cell disease. The following protocol illustrates a key synthetic step, a Williamson ether synthesis, which is applicable to this compound for the synthesis of related therapeutic candidates. The protocol describes the reaction of a related starting material, 3-Fluoro-2,6-dihydroxybenzaldehyde.
Synthesis of 3-fluoro-2-hydroxy-6-(pyridin-3-ylmethoxy)benzaldehyde
-
3-Bromomethylpyridine hydrobromide (12.811 mmol) is reacted with 3-Fluoro-2,6-dihydroxybenzaldehyde.
-
The crude material is purified using a 1:3 Hex/CHCl₃ chromatography system.
-
Crystallization from tert-butyl methyl ether (TBME) yields the product as a pale-yellow solid.
Signaling Pathways
Logical Workflow for Synthesis
The synthesis of target molecules using this compound typically follows a logical workflow, as depicted in the diagram below.
Caption: Synthetic Workflow
This generalized workflow outlines the key stages, from starting material acquisition to the final characterization of the synthesized product, providing a clear and logical progression for researchers undertaking the synthesis of derivatives of this compound.
References
Methodological & Application
Application Notes and Protocols: 2-Fluoro-6-hydroxybenzaldehyde as a Versatile Building Block for Pharmaceutical Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Therapeutic Target: Plasminogen Activator Inhibitor-1 (PAI-1)
PAI-1 Signaling Pathway
References
Application Notes and Protocols for the Reaction of 2-Fluoro-6-hydroxybenzaldehyde with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for the synthesis and characterization of Schiff bases derived from 2-Fluoro-6-hydroxybenzaldehyde, along with an overview of their potential applications in drug development.
Applications in Drug Development
Schiff bases derived from this compound are versatile molecules with a broad spectrum of biological activities, making them valuable leads in drug discovery programs.
-
Antimicrobial Agents: Many Schiff bases exhibit potent antibacterial and antifungal properties. The imine group is often crucial for their activity, and the presence of the fluoro and hydroxyl substituents on the aromatic ring can enhance their efficacy against various pathogens.[1]
-
Anticancer Agents: A significant number of Schiff bases have been reported to possess cytotoxic activity against various cancer cell lines. Their mechanisms of action are diverse and can include the inhibition of key enzymes, disruption of cellular signaling pathways, and induction of apoptosis.
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of Schiff bases from this compound and various primary amines.
General Synthesis of Schiff Bases
This procedure describes the condensation reaction between this compound and a primary amine.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, substituted anilines, etc.)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Beakers
-
Büchner funnel and filter paper
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (10 mL).
-
In a separate beaker, dissolve the primary amine (1.0 mmol) in absolute ethanol (10 mL).
-
Add the amine solution to the aldehyde solution in the round-bottom flask.
-
Add a few drops of glacial acetic acid to the reaction mixture as a catalyst.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-6 hours. The progress of the reaction should be monitored by TLC.[4]
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The resulting precipitate (the Schiff base) is collected by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol.
-
Dry the purified crystals in a desiccator and determine the yield and melting point.
Characterization of Synthesized Schiff Bases
The structure and purity of the synthesized Schiff bases should be confirmed using various spectroscopic techniques.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (C=N) in the range of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) also indicates the completion of the reaction.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of the imine bond is confirmed by the appearance of a singlet peak for the azomethine proton (-CH=N-) in the downfield region, typically between δ 8.0 and 9.0 ppm. The aromatic protons will appear in the range of δ 6.5-8.0 ppm.[5]
-
¹³C NMR: The carbon of the azomethine group typically resonates in the range of δ 140-160 ppm.
-
-
Mass Spectrometry (MS): The molecular weight of the synthesized Schiff base can be confirmed by determining the molecular ion peak (M⁺) in the mass spectrum.[1]
Data Presentation
The following tables summarize representative quantitative data for the synthesis of Schiff bases from this compound and various substituted anilines.
Table 1: Synthesis and Physical Properties of Schiff Bases
| Product | Amine Substrate | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1 | Aniline | 3 | 85 | 112-114 |
| 2 | 4-Chloroaniline | 4 | 88 | 128-130 |
| 3 | 4-Methoxyaniline | 3.5 | 90 | 118-120 |
| 4 | 4-Nitroaniline | 5 | 82 | 155-157 |
| 5 | 2-Aminopyridine | 4 | 80 | 105-107 |
Table 2: Spectroscopic Data for Synthesized Schiff Bases
| Product | FT-IR (cm⁻¹) ν(C=N) | ¹H NMR (δ, ppm) -CH=N- | ¹H NMR (δ, ppm) Ar-H |
| 1 | 1625 | 8.65 (s, 1H) | 6.80-7.90 (m, 8H) |
| 2 | 1628 | 8.70 (s, 1H) | 6.82-7.85 (m, 7H) |
| 3 | 1622 | 8.62 (s, 1H) | 6.75-7.80 (m, 7H), 3.85 (s, 3H) |
| 4 | 1635 | 8.85 (s, 1H) | 6.85-8.30 (m, 7H) |
| 5 | 1630 | 8.75 (s, 1H) | 6.80-8.50 (m, 7H) |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of Schiff bases from this compound.
Caption: Workflow for the synthesis and characterization of Schiff bases.
PAI-1 Signaling Pathway
References
Application Notes and Protocols for the Ortho-Formylation of 2-Fluorophenol
Introduction
These application notes provide a detailed protocol for the regioselective ortho-formylation of 2-fluorophenol to synthesize 2-fluoro-6-hydroxybenzaldehyde. This compound is a valuable intermediate in the development of pharmaceuticals and other fine chemicals.[1] The described method is a modified Casnati-Skattebøl ortho-formylation, which utilizes paraformaldehyde as the formylating agent in the presence of magnesium dichloride and triethylamine.[2][3] This approach offers high regioselectivity for the ortho position, avoiding the formation of the para isomer and offering a milder alternative to classical methods like the Reimer-Tiemann or Vilsmeier-Haack reactions.[4][5][6][7][8][9][10][11][12][13]
Reaction Principle
The reaction proceeds via the formation of a magnesium phenoxide complex in situ. The magnesium ion is believed to play a crucial role in directing the electrophilic attack of the formylating species, derived from paraformaldehyde, exclusively to the ortho position relative to the hydroxyl group. The triethylamine acts as a base to facilitate the formation of the phenoxide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 2-Fluorophenol | Reagent Grade, ≥99% | Sigma-Aldrich | Starting material. |
| Anhydrous Magnesium Dichloride (MgCl₂) | Anhydrous beads, 99.9% | Aldrich | Crucial for the reaction; must be anhydrous. |
| Paraformaldehyde | Reagent Grade, 95% | Alfa Aesar | Source of the formyl group. |
| Triethylamine (Et₃N) | Reagent Grade, ≥99.5% | Fisher Scientific | Distilled from calcium hydride before use. |
| Anhydrous Tetrahydrofuran (THF) | HPLC Grade, ≥99.9% | EMD Millipore | Distilled from sodium/benzophenone ketyl. |
| Diethyl Ether (Et₂O) | ACS Grade | VWR | For extraction. |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | J.T. Baker | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Fisher Scientific | For drying. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |
| Hexane | ACS Grade | VWR | For chromatography. |
| Ethyl Acetate | ACS Grade | VWR | For chromatography. |
Experimental Protocol
Reaction Setup
-
A 250 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
The glassware is flame-dried under a stream of nitrogen to ensure anhydrous conditions.
Reaction Procedure
-
To the reaction flask, add anhydrous magnesium dichloride (2.86 g, 30 mmol) and paraformaldehyde (2.70 g, 90 mmol).
-
The flask is purged with nitrogen.
-
Anhydrous tetrahydrofuran (100 mL) is added via syringe.
-
Triethylamine (8.4 mL, 60 mmol) is added dropwise via syringe, and the mixture is stirred for 10 minutes at room temperature.
-
2-Fluorophenol (2.24 g, 20 mmol) is then added dropwise via syringe.
-
The reaction mixture is heated to reflux (approximately 66 °C) and maintained for 4-6 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.
Workup and Purification
-
After the reaction is complete, the mixture is cooled to room temperature.
-
100 mL of diethyl ether is added to the flask.
-
The organic mixture is transferred to a separatory funnel and washed successively with 1 M HCl (3 x 50 mL) and brine (2 x 50 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel using a gradient of hexane:ethyl acetate (from 100:0 to 90:10) to afford pure this compound.
Quantitative Data Summary
| Parameter | Value |
| Reactant Quantities | |
| 2-Fluorophenol | 2.24 g (20 mmol) |
| Anhydrous MgCl₂ | 2.86 g (30 mmol) |
| Paraformaldehyde | 2.70 g (90 mmol) |
| Triethylamine | 8.4 mL (60 mmol) |
| Anhydrous THF | 100 mL |
| Reaction Conditions | |
| Temperature | Reflux (~66 °C) |
| Reaction Time | 4-6 hours |
| Product Yield and Purity | |
| Expected Yield of this compound | ~2.24 g (80% yield) |
| Appearance | Light yellow solid[14][15] |
| Melting Point | 37-39 °C[16] |
| Purity (by NMR) | >98% |
Characterization Data
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 11.49 (s, 1H, -OH), 10.29 (s, 1H, -CHO), 7.52-7.46 (m, 1H, Ar-H), 6.79 (d, J = 8.8 Hz, 1H, Ar-H), 6.68-6.63 (m, 1H, Ar-H).[14][15] |
| ¹³C NMR (101 MHz, CDCl₃) | δ 193.8, 163.5 (d, J = 251.5 Hz), 161.8, 138.2 (d, J = 10.1 Hz), 113.8, 112.5 (d, J = 19.2 Hz), 111.9. |
| Mass Spectrometry (EI) | m/z 140.03 (M⁺). |
Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the ortho-formylation of 2-fluorophenol.
References
- 1. This compound | 38226-10-7 | Benchchem [benchchem.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. grokipedia.com [grokipedia.com]
- 5. synarchive.com [synarchive.com]
- 6. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 12. Duff_reaction [chemeurope.com]
- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 14. This compound | 38226-10-7 [chemicalbook.com]
- 15. This compound CAS#: 38226-10-7 [m.chemicalbook.com]
- 16. researchgate.net [researchgate.net]
Application of 2-Fluoro-6-hydroxybenzaldehyde in Medicinal Chemistry: A Versatile Scaffold for Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Application in the Synthesis of PAI-1 Inhibitors
Biological Activity of PAI-1 Inhibitors Derived from 2-Fluoro-6-hydroxybenzaldehyde
TM5441 has demonstrated significant biological activity in preclinical studies, highlighting the therapeutic potential of this class of compounds.
Table 1: In Vitro Cytotoxicity of TM5441 in Human Cancer Cell Lines [2]
| Cell Line | Cancer Type | IC50 (µM) |
| HT1080 | Fibrosarcoma | 13.9 |
| HCT116 | Colorectal Carcinoma | >50 |
| A549 | Lung Carcinoma | 22.1 |
| PC3 | Prostate Adenocarcinoma | 20.2 |
| U87 | Glioblastoma | 9.7 |
Table 2: In Vivo Efficacy of TM5441 in a HT1080 Xenograft Mouse Model [2]
| Treatment Group | Dosage | Average Tumor Volume at Day 21 (mm³) | P-value vs. Control |
| Control | - | ~1500 | - |
| TM5441 | 20 mg/kg daily | Slower growth trend | 0.10 |
These data indicate that TM5441 induces cancer cell death and can inhibit tumor growth in vivo.[2] The mechanism of action is linked to the induction of intrinsic apoptosis.[2][3]
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the deprotection of a protected precursor.[4][5]
Materials:
-
2-Fluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde
-
p-Toluenesulfonic acid (TsOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Dissolve 2-fluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde (6.5 g, 29.0 mmol) in dichloromethane (30 mL).
-
Add p-toluenesulfonic acid (2 g, 11.6 mmol) to the solution.
-
Stir the mixture for 5 hours at room temperature.
-
Upon reaction completion, dilute the mixture with dichloromethane (100 mL).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient elution of petroleum ether/ethyl acetate (100:1 to 20:1) to afford this compound as a light yellow solid (3.0 g, 74% yield).[4][5]
General Protocol for the Synthesis of PAI-1 Inhibitors (e.g., TM5441)
PAI-1 Activity Assay
Materials:
-
Human tissue-type plasminogen activator (tPA)
-
Plasmin-specific chromogenic substrate
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Test compounds dissolved in DMSO
Procedure:
-
Measure the absorbance at the appropriate wavelength to determine the rate of substrate cleavage.
Signaling Pathways and Visualizations
PAI-1 Signaling Pathway
General Synthetic Workflow for PAI-1 Inhibitors
Logical Relationship in Drug Discovery
The development of therapeutic agents from a lead scaffold like this compound involves a cyclical process of design, synthesis, and testing.
References
- 1. Plasminogen activator inhibitor-1 inhibitors: a patent review (2006-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic activation of TM5441 in vitro and in vivo: Formation of reactive metabolites and human enzymes involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 38226-10-7 [chemicalbook.com]
- 5. This compound | 38226-10-7 [chemicalbook.com]
- 6. The PAI-1 Antagonist TM5441 Attenuates L-NAME-Induced Hypertension and Vascular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Heterocyclic Compounds from 2-Fluoro-6-hydroxybenzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds, including coumarins, chromones, and quinolines, using 2-Fluoro-6-hydroxybenzaldehyde as a key starting material. The presence of the fluorine atom and the ortho-hydroxy and aldehyde functionalities make this compound a versatile building block for the synthesis of a wide range of heterocyclic scaffolds with potential applications in drug discovery and development.
Introduction
Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing these structural motifs. This compound is an attractive starting material for the synthesis of fluorinated heterocycles. The fluorine atom can significantly influence the physicochemical and biological properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This document outlines key synthetic transformations of this compound into valuable heterocyclic systems.
Synthesis of 8-Fluorocoumarins
Coumarins are a class of benzopyran-2-ones that exhibit a broad spectrum of biological activities. The synthesis of 8-fluorocoumarins from this compound can be efficiently achieved through condensation reactions with active methylene compounds.
Application Note: Knoevenagel Condensation for 8-Fluorocoumarin Synthesis
The Knoevenagel condensation is a powerful method for the formation of carbon-carbon double bonds.[2] In the context of coumarin synthesis, it involves the reaction of a salicylaldehyde derivative with a compound containing an active methylene group, such as a malonic ester or β-ketoester, in the presence of a basic catalyst. This reaction proceeds via a tandem condensation-cyclization sequence to afford the coumarin scaffold. The choice of the active methylene compound allows for the introduction of various substituents at the 3- and 4-positions of the coumarin ring.
Experimental Workflow for Knoevenagel Condensation
References
Application Notes and Protocols for Fluorescent Probes Synthesized from 2-Fluoro-6-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
2-Fluoro-6-hydroxybenzaldehyde is a valuable building block in the synthesis of novel fluorescent probes. Its unique structure, featuring an aldehyde group for versatile derivatization, a hydroxyl group for potential hydrogen bonding and metal chelation, and a fluorine atom that can modulate the electronic properties of the aromatic system, makes it an attractive starting material for creating sensitive and selective sensors. Probes derived from this molecule are particularly promising for the detection of metal ions and other biologically relevant analytes. The typical synthesis route involves a straightforward Schiff base condensation reaction with a primary amine, allowing for a modular approach to probe design.
Principle of Detection
Fluorescent probes based on this compound often operate on the principle of chelation-enhanced fluorescence (CHEF). In the free state, the probe may exhibit low fluorescence due to processes like photoinduced electron transfer (PET) or isomerization of the C=N bond, which provide non-radiative decay pathways for the excited state. Upon binding to a target analyte, such as a metal ion, a rigid complex is formed. This conformational restriction inhibits the non-radiative decay processes, leading to a significant enhancement of the fluorescence intensity (a "turn-on" response). The specificity of the probe is determined by the nature of the chelating cavity formed by the Schiff base ligand.
Applications
Fluorescent probes derived from this compound have potential applications in various fields:
-
Metal Ion Detection: These probes can be designed to selectively detect various metal ions, such as Al³⁺, Zn²⁺, and Cu²⁺, which play crucial roles in biological systems and environmental contexts.[1][2] The detection of these ions is important for diagnosing diseases, monitoring environmental pollution, and in drug development.
-
Bioimaging: The "turn-on" fluorescence response makes these probes suitable for imaging and tracking the distribution and concentration of target analytes within living cells and tissues.
-
Environmental Monitoring: The high sensitivity of these probes allows for the detection of trace amounts of metal ion pollutants in water and soil samples.
-
Drug Discovery: They can be used in high-throughput screening assays to identify modulators of metal-dependent enzymes or to study the role of metal ions in disease pathogenesis.
Quantitative Data
The following table summarizes representative photophysical and sensing properties of a hypothetical fluorescent probe (Probe 1) synthesized from this compound and an aniline derivative, for the detection of Al³⁺. These values are based on typical data reported for similar Schiff base probes.[1][2]
| Parameter | Value |
| Probe Name | Probe 1 (Hypothetical) |
| Target Analyte | Al³⁺ |
| Excitation Wavelength (λex) | ~370 nm |
| Emission Wavelength (λem) | ~460 nm |
| Quantum Yield (Φ) (Free) | < 0.01 |
| Quantum Yield (Φ) (Bound) | > 0.2 |
| Detection Limit (LOD) | 10-100 nM |
| Binding Stoichiometry | 1:1 (Probe:Al³⁺) |
| Solvent System | DMSO/H₂O (v/v = 8:2) |
Experimental Protocols
1. Synthesis of a Representative Fluorescent Probe (Probe 1)
This protocol describes a general procedure for the synthesis of a Schiff base fluorescent probe from this compound and 4-aminoacetophenone.
Materials:
-
This compound
-
4-Aminoacetophenone
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Condenser
-
Stirring plate and magnetic stir bar
-
Filtration apparatus
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1 mmol) in 15 mL of absolute ethanol.
-
To this solution, add a solution of 4-aminoacetophenone (1 mmol) in 10 mL of absolute ethanol.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Attach a condenser to the flask and reflux the reaction mixture with stirring for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid product with cold ethanol to remove unreacted starting materials.
-
Dry the purified probe under vacuum.
-
The final product can be further purified by recrystallization from a suitable solvent if necessary.
2. Protocol for Metal Ion Detection
This protocol outlines the general procedure for using the synthesized probe for the detection of a target metal ion (e.g., Al³⁺) in solution.
Materials:
-
Synthesized fluorescent probe (Probe 1)
-
Stock solutions of various metal salts (e.g., Al(NO₃)₃, NaCl, KCl, CaCl₂, MgCl₂, etc.) in deionized water
-
DMSO
-
Deionized water
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in DMSO.
-
Prepare stock solutions of the metal salts (e.g., 10 mM) in deionized water.
-
-
Fluorometric Titration:
-
In a quartz cuvette, place a solution of the fluorescent probe (e.g., 10 µM) in a suitable solvent system (e.g., DMSO/H₂O, 8:2 v/v).
-
Record the initial fluorescence emission spectrum of the probe solution.
-
Incrementally add small aliquots of the target metal ion stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and record the fluorescence emission spectrum.
-
Observe the change in fluorescence intensity at the emission maximum.
-
-
Selectivity Test:
-
To assess the selectivity of the probe, repeat the fluorescence measurement with various other metal ions at the same concentration as the target ion.
-
Compare the fluorescence response of the probe to the target ion with its response to other potentially interfering ions.
-
Visualizations
Caption: General workflow for the synthesis of a Schiff base fluorescent probe.
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism for metal ion detection.
References
Application Notes and Protocols for Condensation Reactions of 2-Fluoro-6-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for performing Knoevenagel and Claisen-Schmidt condensation reactions using 2-Fluoro-6-hydroxybenzaldehyde. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds and are pivotal in the synthesis of various heterocyclic compounds and other molecules of pharmaceutical interest.
Introduction
This compound is a valuable starting material in the synthesis of a variety of organic compounds. Its aldehyde functional group is reactive towards nucleophiles, and the presence of the hydroxyl and fluoro substituents on the aromatic ring can influence the reactivity and confer unique properties to the resulting products. Condensation reactions, such as the Knoevenagel and Claisen-Schmidt reactions, are powerful tools for elongating the carbon chain and introducing new functional groups.
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. This reaction is widely used for the synthesis of α,β-unsaturated compounds, including coumarins, which are important scaffolds in medicinal chemistry.
The Claisen-Schmidt condensation is a crossed aldol condensation between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen.[1] This reaction is instrumental in the synthesis of chalcones, which are precursors to flavonoids and other biologically active molecules.[2]
This application note details the protocols for these two key condensation reactions involving this compound, providing a foundation for the synthesis of novel compounds for drug discovery and development.
Knoevenagel Condensation: Synthesis of 5-Fluoro-3-substituted Coumarins
The Knoevenagel condensation of this compound with active methylene compounds, such as malononitrile or diethyl malonate, leads to the formation of 5-fluoro-substituted coumarins. The reaction proceeds via a nucleophilic addition followed by an intramolecular cyclization and dehydration.
Reaction Scheme
Caption: General scheme of the Knoevenagel condensation.
Experimental Protocol: Synthesis of 3-Cyano-5-fluorocoumarin
This protocol is adapted from a general procedure for the synthesis of 2-benzylidenemalononitriles.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (10 mmol, 1.40 g) and malononitrile (10 mmol, 0.66 g) in 50 mL of ethanol.
-
Add a catalytic amount of piperidine (1 mmol, 0.1 mL) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product will precipitate from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
Data Presentation
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Temperature | Yield |
| This compound (10 mmol) | Malononitrile (10 mmol) | Piperidine (1 mmol) | Ethanol | 2-4 hours | Room Temp. | >90%* |
*Yield is estimated based on similar reactions reported in the literature for analogous compounds.
Claisen-Schmidt Condensation: Synthesis of 2'-Hydroxy-6'-fluorochalcones
The Claisen-Schmidt condensation of this compound with an appropriate acetophenone derivative in the presence of a base yields a 2'-hydroxy-6'-fluorochalcone. This reaction is a cornerstone for the synthesis of chalcones, which are important intermediates in flavonoid biosynthesis and possess a wide range of biological activities.[3]
Reaction Scheme
References
Catalytic Applications of 2-Fluoro-6-hydroxybenzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic uses of 2-Fluoro-6-hydroxybenzaldehyde. This versatile fluorinated building block serves as a crucial precursor for the synthesis of specialized ligands for metal-catalyzed reactions and as a key reactant in gold-catalyzed cyclizations for the formation of complex heterocyclic structures.
Application Note 1: Precursor for Schiff Base Ligands in Transition Metal Catalysis
This compound is an excellent starting material for the synthesis of Schiff base ligands, such as Salen-type ligands. The presence of the fluorine atom can significantly modify the electronic properties of the resulting metal complex, influencing its stability, solubility, and catalytic activity. These ligands coordinate with various transition metals to form complexes that are active catalysts for a range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.
A notable application involves the synthesis of a Schiff base ligand, 2-fluoro-N'-[(E)-2-hydroxyphenyl)methylene]benzohydrazide, which reacts with transition metals like Zn(II), Cu(II), Co(II), Ni(II), and Mn(II) to form catalytically active complexes.[1] These complexes have demonstrated potential in antioxidant applications and are being explored for other catalytic activities.[1]
Logical Workflow for Ligand Synthesis and Complexation
Caption: Synthesis of a catalytically active metal complex.
Experimental Protocol: Synthesis of a Transition Metal Complex with a Schiff Base Ligand
This protocol is a representative method for the synthesis of a Schiff base ligand from this compound and its subsequent complexation with a transition metal, based on similar reported procedures.[1]
Materials:
-
This compound
-
2-Aminophenol (or other suitable amine/hydrazide)
-
Ethanol
-
Transition metal salt (e.g., Cobalt(II) nitrate hexahydrate)
-
Methanol
Procedure:
-
Ligand Synthesis:
-
Dissolve this compound (1 mmol) in 20 mL of ethanol in a round-bottom flask.
-
Add an equimolar amount of 2-aminophenol (1 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours.
-
Allow the solution to cool to room temperature. The Schiff base ligand will precipitate.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum.
-
-
Metal Complex Synthesis:
-
Dissolve the synthesized Schiff base ligand (1 mmol) in 30 mL of hot methanol in a separate flask.
-
In another flask, dissolve the transition metal salt (e.g., Co(NO₃)₂·6H₂O, 0.5 mmol) in 15 mL of methanol.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Reflux the resulting mixture for 3 hours.
-
Cool the solution to room temperature. The metal complex will precipitate.
-
Filter the solid complex, wash with methanol, and dry in a desiccator over anhydrous CaCl₂.
-
Application Note 2: Substrate in Gold(I)-Catalyzed Annulation Reactions
This compound and its derivatives are valuable precursors for the synthesis of fluorinated bicyclic heterocycles, such as isoflavanones, through gold(I)-catalyzed annulation reactions.[2][3] Gold(I) catalysts are known for their ability to activate alkynes towards nucleophilic attack, enabling the formation of complex molecular architectures under mild conditions.[4][5][6] The fluorine substituent can enhance the stability and biological activity of the resulting heterocyclic products.
Experimental Workflow for Gold(I)-Catalyzed Cyclization
Caption: Workflow for gold-catalyzed synthesis of heterocycles.
Experimental Protocol: Gold(I)-Catalyzed Synthesis of a Fluorinated Isoflavanone Derivative
This is a general protocol for the gold(I)-catalyzed cyclization of an ortho-alkynyl benzaldehyde derivative, which can be synthesized from this compound.
Materials:
-
ortho-Alkynyl-2-fluoro-6-hydroxybenzaldehyde derivative (substrate)
-
Gold(I) catalyst (e.g., [Au(IPr)Cl] or PPh₃AuCl)
-
Silver salt co-catalyst (e.g., AgOTf or AgSbF₆), if needed
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation (if using a two-component system):
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve the gold(I) chloride complex (e.g., PPh₃AuCl, 5 mol%) and the silver salt (5 mol%) in the anhydrous solvent.
-
Stir the mixture at room temperature for 15-30 minutes. A white precipitate of AgCl will form.
-
-
Catalytic Reaction:
-
In a separate flame-dried Schlenk tube under an inert atmosphere, dissolve the ortho-alkynyl benzaldehyde substrate (1 mmol) in the anhydrous solvent (10 mL).
-
Transfer the activated catalyst solution from step 1 to the substrate solution via cannula.
-
Stir the reaction mixture at room temperature (or heat as required) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by exposing it to air.
-
-
Work-up and Purification:
-
Filter the reaction mixture through a short pad of silica gel or Celite to remove the catalyst.
-
Wash the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired fluorinated bicyclic heterocycle.
-
Application Note 3: Intermediate in the Synthesis of PAI-1 Inhibitors
Quantitative Data
While specific catalytic data for reactions directly using this compound is not extensively published in a comparative format, the following table summarizes yields for related synthetic transformations.
| Product Type | Starting Material Analogue | Catalyst | Reaction Type | Yield (%) | Reference |
| Schiff Base Metal Complex | 2-fluoro-N'-[(E)-2-hydroxyphenyl)methylene]benzohydrazide | - | Complexation | Not specified | [1] |
| Fluorinated Bicyclic Heterocycle | 3-Fluoro-2-hydroxybenzaldehyde derivative | Gold(I) | Annulation | High (not specified) | [3] |
| Human PAI-1 Inhibitors | This compound | Various | Multi-step synthesis | Not specified | [7][8] |
Note: The table illustrates the utility of fluorinated hydroxybenzaldehydes in catalyzed reactions. Specific yields are highly dependent on the exact substrates and reaction conditions.
References
- 1. Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 38226-10-7 | Benchchem [benchchem.com]
- 3. ossila.com [ossila.com]
- 4. BJOC - Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Recent advances in the gold-catalyzed additions to C–C multiple bonds [beilstein-journals.org]
- 7. This compound | 38226-10-7 [chemicalbook.com]
- 8. This compound CAS#: 38226-10-7 [m.chemicalbook.com]
Application Notes and Protocols: 2-Fluoro-6-hydroxybenzaldehyde in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-6-hydroxybenzaldehyde is a substituted aromatic aldehyde that holds significant potential as a versatile building block in the field of materials science. Its unique structure, featuring a reactive aldehyde group, a phenolic hydroxyl group, and an electron-withdrawing fluorine atom, allows for the synthesis of a diverse range of functional materials. The presence of the fluorine atom can impart desirable properties such as enhanced thermal stability, specific electronic characteristics, and modified hydrophobicity to the resulting materials.
While direct applications of this compound in materials science are not yet extensively documented in publicly available literature, its structural analogy to salicylaldehyde and other substituted salicylaldehydes provides a strong basis for its use in creating advanced materials. The primary route for its application is through the formation of Schiff bases (imines) via condensation reaction with primary amines. These Schiff bases can act as ligands for the synthesis of metal complexes with interesting photophysical and catalytic properties, or as monomers for the creation of functional polymers and metal-organic frameworks (MOFs).
This document provides an overview of the potential applications of this compound in materials science, along with detailed, representative protocols for the synthesis of a Schiff base ligand and a corresponding fluorescent metal complex. These protocols are based on established methodologies for similar salicylaldehyde derivatives and are adapted for this compound.
Potential Applications in Materials Science
The functional groups of this compound make it a prime candidate for the development of:
-
Fluorescent Materials: The formation of Schiff bases and their subsequent coordination with metal ions can lead to the creation of highly fluorescent complexes. These materials have potential applications in chemical sensors, bio-imaging, and organic light-emitting diodes (OLEDs). The fluorine substituent can influence the emission wavelength and quantum yield of these materials.
-
Polymers and Polymeric Materials: As a difunctional monomer, this compound can be used in polycondensation reactions to synthesize novel polymers. These polymers may exhibit enhanced thermal stability and specific optical or electronic properties due to the presence of the fluorine atom.
-
Metal-Organic Frameworks (MOFs): The Schiff base ligands derived from this compound can be used as organic linkers for the construction of MOFs. These porous materials have applications in gas storage, catalysis, and sensing.
-
Antimicrobial Coatings: Schiff bases and their metal complexes derived from salicylaldehydes have demonstrated antimicrobial activity. Materials incorporating this compound could therefore be developed for use in antimicrobial coatings and films.
Experimental Protocols
The following protocols describe the synthesis of a Schiff base ligand from this compound and a primary amine, followed by the formation of a fluorescent zinc complex. These protocols are representative and may require optimization for specific applications.
Protocol 1: Synthesis of a Schiff Base Ligand from this compound
This protocol details the synthesis of N,N'-bis(2-fluoro-6-hydroxybenzylidene)ethylenediamine, a common type of Schiff base ligand.
Materials:
-
This compound (1.0 eq)
-
Ethylenediamine (0.5 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.40 g, 10 mmol) in 30 mL of anhydrous ethanol.
-
To this solution, add a solution of ethylenediamine (e.g., 0.30 g, 5 mmol) in 10 mL of anhydrous ethanol dropwise with constant stirring.
-
A yellow precipitate is expected to form upon addition of the amine.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours with continuous stirring.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Collect the precipitated yellow solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven at 60 °C for 4 hours.
Characterization:
The synthesized Schiff base ligand can be characterized by various spectroscopic techniques:
-
FT-IR (cm⁻¹): Look for the disappearance of the C=O stretching band of the aldehyde (around 1650-1700 cm⁻¹) and the N-H stretching of the amine (around 3300-3500 cm⁻¹), and the appearance of a new C=N (imine) stretching band (around 1620-1640 cm⁻¹).
-
¹H NMR: Confirm the formation of the imine bond by the appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the range of δ 8.0-9.0 ppm.
-
Mass Spectrometry: Determine the molecular weight of the synthesized ligand to confirm its identity.
Protocol 2: Synthesis of a Fluorescent Zinc(II) Schiff Base Complex
This protocol describes the synthesis of a fluorescent zinc complex using the Schiff base ligand prepared in Protocol 1.
Materials:
-
N,N'-bis(2-fluoro-6-hydroxybenzylidene)ethylenediamine (from Protocol 1) (1.0 eq)
-
Zinc(II) acetate dihydrate (1.0 eq)
-
Methanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
Procedure:
-
In a 50 mL round-bottom flask, suspend the Schiff base ligand (e.g., 0.30 g, 1 mmol) in 20 mL of anhydrous methanol.
-
In a separate beaker, dissolve zinc(II) acetate dihydrate (e.g., 0.22 g, 1 mmol) in 10 mL of anhydrous methanol.
-
Add the zinc acetate solution to the suspension of the Schiff base ligand with continuous stirring.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours. The suspension should become a clear solution, followed by the formation of a precipitate.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the product with a small amount of cold methanol and then with diethyl ether.
-
Dry the fluorescent zinc complex in a vacuum oven at 80 °C for 4 hours.
Data Presentation
The following tables summarize the expected characterization data for the synthesized Schiff base ligand and its zinc complex. The exact values may vary depending on the specific experimental conditions.
Table 1: Physicochemical and Spectroscopic Data of the Schiff Base Ligand
| Property | Expected Value |
| Appearance | Yellow solid |
| Melting Point (°C) | >200 (decomposes) |
| FT-IR (cm⁻¹) | |
| ν(O-H) | 3400-3200 (broad) |
| ν(C=N) | ~1630 |
| ν(C-F) | ~1250 |
| ¹H NMR (DMSO-d₆, δ ppm) | |
| -CH=N- | ~8.5 (s, 2H) |
| Aromatic-H | 6.8-7.5 (m, 6H) |
| -CH₂-CH₂- | ~3.9 (s, 4H) |
| -OH | ~13.0 (s, 2H, exchangeable) |
| Mass Spec (m/z) | Calculated for C₁₆H₁₄F₂N₂O₂: [M+H]⁺ ~305.11 |
Table 2: Properties of the Zinc(II) Schiff Base Complex
| Property | Expected Value |
| Appearance | Light yellow fluorescent solid |
| Melting Point (°C) | >300 (decomposes) |
| Molar Conductivity (Ω⁻¹cm²mol⁻¹ in DMF) | < 20 (non-electrolytic) |
| FT-IR (cm⁻¹) | |
| ν(C=N) | Shift to lower frequency (~1610) upon coordination |
| New bands for ν(Zn-N) and ν(Zn-O) | ~500-600 |
| Fluorescence Spectroscopy (in DMF) | |
| Excitation Wavelength (λₑₓ) | ~380 nm |
| Emission Wavelength (λₑₘ) | ~460 nm (blue-green emission) |
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the synthesis protocols.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-6-hydroxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Fluoro-6-hydroxybenzaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The primary synthetic strategies for this compound can be categorized into two main approaches:
-
Multi-step Synthesis with a Protecting Group: This is a reliable method that involves protecting the hydroxyl group of 2-fluorophenol, followed by ortho-formylation and subsequent deprotection. A common protecting group is the tetrahydropyranyl (THP) group.[1][2]
-
Direct ortho-Formylation of 2-Fluorophenol: Several classical and modern organic reactions can be employed for the direct introduction of a formyl group onto the 2-fluorophenol ring. These include:
Q2: Which synthetic method generally provides the highest yield for this compound?
A2: The multi-step synthesis involving a protecting group strategy often provides a higher and more reliable yield. For instance, a reported synthesis using a tetrahydropyranyl (THP) protecting group, followed by deprotection, achieved a yield of 74%.[1][11] Among the direct formylation methods, the magnesium chloride-mediated approach is known for its high ortho-selectivity and can provide good to excellent yields for various phenols.[9] However, the optimal method can depend on the specific laboratory conditions and scale of the reaction.
Q3: What are the main challenges in the direct formylation of 2-fluorophenol?
A3: The main challenges in the direct formylation of 2-fluorophenol include:
-
Regioselectivity: The hydroxyl group is an ortho-, para- directing group, which can lead to the formation of the undesired 2-fluoro-4-hydroxybenzaldehyde isomer, complicating purification and reducing the yield of the desired ortho-isomer.[7]
-
Reactivity of the Substrate: The fluorine atom is an electron-withdrawing group, which can deactivate the aromatic ring towards electrophilic substitution, potentially requiring harsher reaction conditions that can lead to side reactions.[2]
-
Low Yields: Some classical formylation methods, like the Reimer-Tiemann and Duff reactions, are often associated with low to moderate yields, especially with substituted phenols.[3][5]
Q4: How can I purify the final this compound product?
A4: Purification of this compound typically involves one or a combination of the following techniques:
-
Column Chromatography: This is a very common and effective method for separating the desired product from isomers and other impurities. A typical eluent system is a gradient of petroleum ether and ethyl acetate.[1][11]
-
Recrystallization: This technique can be used to obtain a highly pure product. Isopropyl ether is a suggested solvent for recrystallization.[12][13]
-
Bisulfite Adduct Formation: Aldehydes can be selectively removed from a reaction mixture by forming a water-soluble bisulfite adduct. This can be useful for separating the aldehyde product from non-aldehydic impurities.[12][13]
Troubleshooting Guides
Low Yield in Synthesis
A common issue encountered is a lower than expected yield of this compound. The following table outlines potential causes and suggested solutions for different synthetic methods.
| Method | Possible Cause | Suggested Solution |
| All Methods | Impure or wet reagents and solvents. | Ensure all reagents and solvents are of high purity and are properly dried before use. Moisture can quench organometallic reagents and interfere with many of the reactions. |
| Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. | |
| Product loss during workup and purification. | Optimize extraction and purification procedures. Ensure the pH is correct during aqueous workup to prevent the product from remaining in the aqueous layer.[14] | |
| Protected Synthesis | Incomplete protection of the hydroxyl group. | Ensure the protection reaction goes to completion before proceeding to the formylation step. |
| Incomplete deprotection. | Monitor the deprotection step by TLC and adjust reaction time or conditions if necessary. | |
| Reimer-Tiemann | Inefficient mixing of the biphasic system. | Use vigorous stirring or a phase-transfer catalyst to improve the reaction between the aqueous and organic phases.[3][4] |
| Low reactivity of the dichlorocarbene. | Ensure the reaction is sufficiently heated to generate the dichlorocarbene, but be cautious of potential thermal runaways.[15] | |
| Duff Reaction | Low reactivity of the formylating agent. | Using a strong acid like trifluoroacetic acid as the solvent can increase the reaction rate and yield.[1] |
| Formation of multiple products. | Optimize the stoichiometry of the reagents. The Duff reaction can sometimes lead to di-formylation if both ortho positions are available.[5] | |
| Vilsmeier-Haack | Low electrophilicity of the Vilsmeier reagent. | For less reactive aromatic rings, a more electrophilic Vilsmeier reagent can be generated using triflic anhydride (Tf₂O) instead of POCl₃. |
| ortho-Lithiation | Incomplete lithiation. | Ensure anhydrous conditions and use an appropriate organolithium reagent (e.g., n-BuLi, s-BuLi). The choice of solvent can also be critical. |
| Quenching by residual moisture or acidic protons. | Strictly anhydrous conditions are essential. Ensure the formylating agent (e.g., DMF) is also dry. | |
| MgCl₂-Mediated | Inactive magnesium chloride. | Use anhydrous magnesium chloride beads, as the powder form can be less effective. Ensure all reagents are scrupulously dry.[10] |
Formation of Isomeric Impurities
The formation of the 2-fluoro-4-hydroxybenzaldehyde isomer is a common problem in direct formylation methods.
| Method | Cause of Poor Regioselectivity | Suggested Solution |
| Reimer-Tiemann | The reaction can inherently produce a mixture of ortho and para isomers. | While the ortho isomer is generally favored, the ratio can be influenced by reaction conditions. The use of certain additives like cyclodextrins has been reported to favor the para isomer, so their absence is recommended for ortho selectivity. |
| Duff Reaction | While generally ortho-selective for phenols, some para isomer can be formed. | The use of glyceroboric acid as a catalyst in the classical Duff reaction is known to enhance ortho-selectivity.[16] |
| Vilsmeier-Haack | The reaction is sensitive to steric hindrance and electronic effects, and can lead to a mixture of isomers. | This method is often less selective for phenols compared to other methods. It may be more suitable for substrates where the desired position is sterically favored or highly activated. |
Experimental Protocols
Multi-step Synthesis via THP-Protection
This method involves the protection of the hydroxyl group of 2-fluorophenol as a tetrahydropyranyl (THP) ether, followed by ortho-lithiation and formylation, and subsequent deprotection.
a) Protection of 2-Fluorophenol:
-
To a solution of 2-fluorophenol in dichloromethane (DCM), add a catalytic amount of p-toluenesulfonic acid (TsOH).
-
Add 3,4-dihydro-2H-pyran dropwise at room temperature and stir for several hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the THP-protected 2-fluorophenol.
b) Formylation of the Protected Phenol:
-
Dissolve the protected 2-fluorophenol in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes.
-
After stirring for a few hours at low temperature, add anhydrous N,N-dimethylformamide (DMF) dropwise.
-
Allow the reaction to warm to room temperature and then quench with a saturated solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
c) Deprotection to Yield this compound:
-
Dissolve the crude protected aldehyde in dichloromethane (DCM).
-
Add a catalytic amount of p-toluenesulfonic acid (TsOH) and stir at room temperature for several hours.[1][2]
-
Upon completion (monitored by TLC), dilute with DCM and wash with saturated aqueous sodium bicarbonate and brine.[1][2]
-
Dry the organic layer and concentrate. Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate gradient) to afford this compound.[1][2] A yield of 74% has been reported for this final deprotection step.[1][2]
Magnesium Chloride-Mediated ortho-Formylation
This method provides a direct and highly regioselective route to ortho-hydroxybenzaldehydes.
-
In a dry, three-necked round-bottomed flask under an inert atmosphere, add anhydrous magnesium chloride beads and paraformaldehyde.[10]
-
Add dry tetrahydrofuran (THF) followed by the dropwise addition of dry triethylamine.[10]
-
Add 2-fluorophenol dropwise to the mixture.
-
Heat the reaction mixture to a gentle reflux (around 75 °C) for 2-4 hours.[10]
-
After cooling to room temperature, add diethyl ether and transfer to a separatory funnel.
-
Wash the organic phase successively with 1 N HCl and water.[10]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product, which can be further purified by recrystallization or column chromatography.[10]
Data Presentation
The following table summarizes typical yields for different synthetic methods. Note that yields can vary significantly based on reaction conditions and scale.
| Synthetic Method | Starting Material | Key Reagents | Typical Yield | Reference |
| Protected Synthesis (Deprotection Step) | 2-fluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde | p-Toluenesulfonic acid | 74% | [1][2] |
| MgCl₂-Mediated Formylation | Phenols (general) | MgCl₂, Et₃N, Paraformaldehyde | 60-95% (ortho-isomer) | |
| Duff Reaction | Phenols (general) | Hexamethylenetetramine, Acid | 20-80% | [1] |
| Vilsmeier-Haack Reaction | Electron-rich arenes | POCl₃, DMF | Typically moderate to good | [6] |
| Reimer-Tiemann Reaction | Phenols (general) | CHCl₃, NaOH | Generally low to moderate | [3] |
Visualizations
General Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical flowchart for troubleshooting low yields in the synthesis of this compound.
References
- 1. grokipedia.com [grokipedia.com]
- 2. benchchem.com [benchchem.com]
- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 4. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 9. sciencemadness.org [sciencemadness.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. This compound CAS#: 38226-10-7 [m.chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. Formylation - Common Conditions [commonorganicchemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. lscollege.ac.in [lscollege.ac.in]
- 16. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: 2-Fluoro-6-hydroxybenzaldehyde Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-6-hydroxybenzaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed when using this compound?
A1: Reactions involving this compound can be prone to several side reactions due to the presence of three reactive functionalities: the aldehyde, the phenolic hydroxyl group, and the activated fluorine atom. The most common side reactions include:
-
O-Alkylation vs. C-Alkylation: During ether synthesis, alkylation can occur at the oxygen of the hydroxyl group (desired) or on the aromatic ring (side product).
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be displaced by strong nucleophiles, especially under basic conditions.
-
Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, particularly in the presence of oxidizing agents or under harsh reaction conditions.
-
Reduction: The aldehyde can be reduced to the corresponding benzyl alcohol.
-
Self-Condensation/Polymerization: Under certain conditions, aldehydes can undergo self-condensation reactions.
Q2: How can I minimize the formation of the carboxylic acid side product (2-Fluoro-6-hydroxybenzoic acid)?
A2: To minimize the oxidation of the aldehyde to a carboxylic acid, consider the following precautions:
-
Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.
-
Control Reaction Temperature: Avoid excessive heating, as it can promote oxidation.
-
Use Purified Reagents: Ensure that your solvents and other reagents are free from oxidizing impurities.
-
Appropriate Stoichiometry: Use the correct stoichiometry of reagents to avoid excess of any component that might promote oxidation.
Q3: Is the fluorine atom on this compound reactive?
A3: Yes, the fluorine atom is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effects of the adjacent aldehyde and hydroxyl groups. This reactivity is enhanced under basic conditions. Care should be taken when using strong nucleophiles (e.g., alkoxides, amines) as they can displace the fluorine atom.
Troubleshooting Guides
Issue 1: Low yield in Williamson Ether Synthesis (O-Alkylation)
Problem: When attempting to alkylate the hydroxyl group of this compound, a low yield of the desired ether is obtained, and a significant amount of starting material remains or other products are formed.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Deprotonation | Use a strong enough base to fully deprotonate the phenolic hydroxyl group. Sodium hydride (NaH) is often more effective than carbonate bases. |
| C-Alkylation Side Reaction | The use of polar aprotic solvents like DMSO with a base such as KOH is known to favor O-alkylation over C-alkylation.[1][2] |
| Poor Solubility of the Alkoxide | Ensure the alkoxide is soluble in the reaction solvent. A change of solvent or the use of a phase-transfer catalyst may be necessary. |
| Steric Hindrance | If using a bulky alkylating agent, steric hindrance can slow down the reaction. Consider using a less hindered alkylating agent if possible. |
Experimental Protocol: O-Alkylation with Minimized C-Alkylation
This protocol is adapted from a general procedure for selective O-alkylation of hydroxybenzaldehydes.[2]
-
To a solution of this compound (1 eq.) in DMSO, add powdered KOH (1.2 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Formation of an Unexpected Product Lacking Fluorine
Problem: The final product of a reaction has a molecular weight that corresponds to the loss of a fluorine atom and the addition of the nucleophile.
Potential Cause and Solution:
This is a classic case of Nucleophilic Aromatic Substitution (SNAr). The fluorine atom has been displaced by a nucleophile present in the reaction mixture.
Troubleshooting Workflow for SNAr Side Product
Caption: Troubleshooting workflow for unexpected fluorine displacement.
Issue 3: Low Yield in Condensation Reactions (e.g., Knoevenagel)
Problem: In a condensation reaction with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to synthesize a coumarin or a related derivative, the yield of the desired product is low.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Catalyst | The choice of base is crucial. For Knoevenagel condensations, weak bases like piperidine or pyridine are often used. For coumarin synthesis from 2-hydroxybenzaldehydes, stronger bases or acid catalysts might be required depending on the specific reaction. |
| Reversible Reaction | The initial condensation may be reversible. It is often necessary to remove the water formed during the reaction, for example, by using a Dean-Stark apparatus, to drive the equilibrium towards the product. |
| Side Reactions of the Hydroxyl Group | The phenolic hydroxyl group can interfere with the reaction. Protection of the hydroxyl group prior to the condensation may be necessary in some cases. |
Logical Flow for Optimizing Condensation Reactions
Caption: Optimization steps for condensation reactions.
References
Technical Support Center: Optimization of Reaction Conditions for 2-Fluoro-6-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the synthesis of 2-Fluoro-6-hydroxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The primary synthetic strategies for this compound include:
-
Deprotection of a protected precursor: This often involves the synthesis of a protected this compound derivative, followed by a deprotection step to yield the final product. A common protecting group is the tetrahydropyranyl (THP) group.[1][2][3][4]
-
Direct ortho-formylation of 2-fluorophenol: This approach introduces a formyl group directly onto the 2-fluorophenol backbone at the position ortho to the hydroxyl group. Methods like the Duff reaction, Reimer-Tiemann reaction, Vilsmeier-Haack reaction, and magnesium-mediated formylation can be employed.[5][6][7][8]
Q2: Which synthetic method generally provides the best yield and regioselectivity for this compound?
A2: While the optimal method can depend on available resources and scale, the magnesium-mediated ortho-formylation of 2-fluorophenol is reported to be highly regioselective for the ortho position.[9][10] The deprotection of a carefully prepared protected precursor also offers a high-yielding and clean route to the final product.[1][2][3][4] Traditional methods like the Reimer-Tiemann and Duff reactions often suffer from lower yields and the formation of isomeric byproducts.[6][7][8]
Q3: What are the typical impurities encountered in the synthesis of this compound?
A3: Common impurities may include:
-
Isomeric byproducts: In direct formylation methods, the formation of 2-fluoro-4-hydroxybenzaldehyde is a common isomeric impurity.
-
Unreacted starting materials: Residual 2-fluorophenol or the protected precursor may be present.
-
Over-formylated products: Although less common, diformylation of the aromatic ring can occur under harsh conditions.
-
Byproducts from side reactions: Depending on the method, side products like polymeric resins (in the Reimer-Tiemann reaction) can form.[8]
Q4: How can I purify crude this compound?
A4: The most common purification techniques are:
-
Silica gel column chromatography: This is a highly effective method for separating the desired product from isomers and other impurities. A typical eluent system is a gradient of ethyl acetate in petroleum ether or hexanes.[1][2][3][4]
-
Recrystallization: This can be an effective method for obtaining highly pure material, provided a suitable solvent is identified.[11]
-
Acid-base extraction: To remove unreacted phenolic starting materials, washing the organic layer with a mild aqueous base can be effective.
Troubleshooting Guides
Problem 1: Low Yield in Direct Formylation of 2-Fluorophenol
| Possible Cause | Troubleshooting Solution |
| Low reactivity of 2-fluorophenol | The fluorine atom is electron-withdrawing, which can deactivate the aromatic ring towards electrophilic substitution. Consider using a more reactive formylation method or harsher reaction conditions (e.g., higher temperature, longer reaction time), but be mindful of potential side reactions. |
| Suboptimal reaction conditions | For magnesium-mediated formylation, ensure all reagents are anhydrous, as moisture will quench the Grignard-like intermediate. For Reimer-Tiemann, ensure the base is in sufficient excess and the reaction is adequately heated. |
| Poor regioselectivity | The hydroxyl group in 2-fluorophenol directs ortho and para. The fluorine atom also influences the regioselectivity. To favor the desired 6-position (ortho to hydroxyl), a method with high ortho-selectivity like the magnesium-mediated formylation is recommended.[9][10] |
| Product decomposition | Under strongly basic conditions, as in the Reimer-Tiemann reaction, the product can potentially undergo a Cannizzaro reaction if the aldehyde is not protected. Ensure timely work-up and neutralization. |
Problem 2: Incomplete Deprotection of a Protected Precursor
| Possible Cause | Troubleshooting Solution |
| Insufficient acid catalyst | Ensure the correct stoichiometric amount of the acid catalyst (e.g., p-toluenesulfonic acid) is used. |
| Short reaction time | Monitor the reaction progress by Thin Layer Chromatography (TLC). If the starting material is still present, extend the reaction time. |
| Low reaction temperature | While the deprotection of a THP ether is often carried out at room temperature, gentle heating may be required to drive the reaction to completion. |
Problem 3: Difficulty in Purifying this compound
| Possible Cause | Troubleshooting Solution |
| Co-elution of isomers in column chromatography | Optimize the eluent system. A shallower gradient or the use of a different solvent system (e.g., dichloromethane/hexanes) may improve separation. |
| Product is an oil or does not crystallize | Ensure all solvent from the previous step has been removed. Try different recrystallization solvents or solvent mixtures. If the product remains an oil, purification by column chromatography is the best alternative.[11] |
| Presence of phenolic impurities | Wash the crude product in an organic solvent with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic phenolic impurities. |
Data Presentation
Table 1: Comparison of Synthetic Routes to this compound
| Method | Starting Material | Key Reagents | Typical Yield | Reaction Time | Key Advantages | Potential Disadvantages |
| Deprotection | 2-Fluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde | p-Toluenesulfonic acid, Dichloromethane | ~74%[1][2][3][4] | 5 hours[1][2][3][4] | High yield, clean reaction | Requires prior synthesis and purification of the protected precursor |
| Magnesium-mediated Formylation | 2-Fluorophenol | MgCl₂, Triethylamine, Paraformaldehyde | Moderate to High (Estimated) | 4-22 hours[9][10][12] | High ortho-regioselectivity | Requires anhydrous conditions, can be sluggish with electron-withdrawing groups |
| Duff Reaction | 2-Fluorophenol | Hexamethylenetetramine, Acid (e.g., TFA) | Low to Moderate (Estimated) | Several hours | One-step process | Often low yields, potential for side products[7][13] |
| Reimer-Tiemann Reaction | 2-Fluorophenol | Chloroform, Strong Base (e.g., NaOH) | Low (Estimated) | Several hours | Readily available reagents | Low yields, formation of isomers and tar-like byproducts[6][8] |
| Vilsmeier-Haack Reaction | 2-Fluorophenol | POCl₃, DMF | Moderate (Estimated) | Several hours | Effective for electron-rich arenes | The Vilsmeier reagent is moisture-sensitive, may require optimization for fluorinated phenols[14][15] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Deprotection[1][2][3][4]
A solution of 2-fluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde (6.5 g, 29.0 mmol) and p-toluenesulfonic acid (2.0 g, 11.6 mmol) in dichloromethane (30 mL) is stirred for 5 hours at room temperature. After completion of the reaction, the mixture is diluted with dichloromethane (100 mL). The organic layer is washed sequentially with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 100:1 to 20:1 gradient elution) to afford this compound as a light yellow solid.
Protocol 2: General Procedure for Magnesium-Mediated ortho-Formylation of a Phenol[9][10][12]
To a mixture of the phenol (20 mmol), anhydrous magnesium dichloride (30 mmol), and dry triethylamine (75 mmol) in anhydrous acetonitrile (100 ml) is added dry paraformaldehyde (135 mmol). The mixture is heated under reflux for the required reaction time (monitored by TLC). After cooling to room temperature, 5% aqueous HCl is added, and the product is extracted with ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by flash chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 38226-10-7 [chemicalbook.com]
- 4. This compound CAS#: 38226-10-7 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 7. Duff reaction - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. grokipedia.com [grokipedia.com]
- 14. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 15. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
stability issues of 2-Fluoro-6-hydroxybenzaldehyde and its solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability issues of 2-Fluoro-6-hydroxybenzaldehyde and offers solutions to common problems encountered during its handling and use in experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is susceptible to degradation through several pathways, primarily:
-
Oxidation: The aldehyde functional group can be oxidized to a carboxylic acid, especially in the presence of air or other oxidizing agents. The phenolic hydroxyl group also makes the aromatic ring susceptible to oxidative degradation.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce decomposition.
-
High pH Instability: As a phenolic compound, it is more susceptible to degradation under basic conditions.
Q2: How should this compound be properly stored to ensure its stability?
A2: To maintain the integrity of the compound, it is crucial to adhere to the following storage guidelines:
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1]
-
Temperature: Keep in a cool, dry place, ideally refrigerated at 2-8°C.[1]
-
Light: Protect from light by storing in an amber-colored vial or in a dark location.
-
Container: Ensure the container is tightly sealed to prevent exposure to air and moisture.[1]
Q3: What are the visible signs of this compound degradation?
A3: Degradation of this compound may be indicated by:
-
Color Change: A noticeable change from its typical white to light yellow or orange powder/lump form to a darker or discolored substance.
-
Inconsistent Experimental Results: Poor yields, unexpected side products, or failure of a reaction to proceed as expected can be symptomatic of reactant degradation.
Q4: What are the known incompatibilities of this compound?
A4: Avoid using this compound with the following classes of reagents, as they can promote degradation or hazardous reactions:
-
Strong oxidizing agents
-
Strong bases
-
Strong reducing agents
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during experiments involving this compound.
Issue 1: Low or Inconsistent Reaction Yields
Possible Cause: Degradation of this compound before or during the reaction.
Solutions:
-
Verify Compound Quality: Before use, visually inspect the compound for any signs of degradation. If degradation is suspected, it is advisable to use a fresh batch. The purity of the compound can be assessed using techniques like HPLC or GC.
-
Inert Reaction Conditions: If the reaction is sensitive to oxygen, ensure it is carried out under an inert atmosphere (nitrogen or argon).
-
Solvent Choice: Use dry, deoxygenated solvents, especially in reactions sensitive to oxidation or hydrolysis. The stability of the compound may vary between protic and aprotic solvents; this should be considered based on the reaction chemistry.
-
Temperature Control: Maintain the recommended reaction temperature. Avoid excessive heating, which can accelerate decomposition.
-
pH Control: If the reaction involves basic conditions, consider the stability of the compound at the specific pH. It may be necessary to use a milder base or control the pH carefully.
Issue 2: Formation of Unexpected Side Products
Possible Cause: The presence of impurities in the starting material or degradation of this compound during the reaction.
Solutions:
-
Purification of Starting Material: If the purity of the compound is in doubt, consider purification by recrystallization or column chromatography before use.
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and detect the formation of any side products in real-time.
-
Control of Reaction Time: Do not extend the reaction time unnecessarily, as this can lead to the formation of degradation products.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 38226-10-7 | [1] |
| Molecular Formula | C₇H₅FO₂ | [1] |
| Molecular Weight | 140.11 g/mol | [1] |
| Melting Point | 37-39 °C | [1] |
| Boiling Point | 201.3 ± 20.0 °C (Predicted) | [1] |
| pKa | 7.18 ± 0.10 (Predicted) | [1] |
| Appearance | White to Yellow to Orange powder to lump | [1] |
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation |
| Storage Temperature | 2-8°C |
| Atmosphere | Inert Gas (Nitrogen or Argon) |
| Light | Protect from light |
| Handling | In a well-ventilated area, avoiding dust formation. |
| Incompatibilities | Strong oxidizing agents, strong bases, strong reducing agents. |
Experimental Protocols
Protocol 1: General Procedure for Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This is a general protocol and may require optimization for specific equipment and applications.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for aromatic aldehydes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the compound has maximum absorbance (e.g., 254 nm).
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Further dilute as necessary.
-
Injection Volume: 10 µL.
-
Analysis: Run the sample and analyze the chromatogram for the main peak and any impurity peaks. The purity can be estimated by the area percentage of the main peak.
Visualizations
Caption: A logical workflow for troubleshooting stability-related issues.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Purification of 2-Fluoro-6-hydroxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Fluoro-6-hydroxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials from the synthesis, such as 2-fluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde, and reagents used in the deprotection step, like p-toluenesulfonic acid.[1] Side products from the synthetic route and residual solvents are also potential contaminants.
Q2: My crude product is a dark oil/solid. What is the likely cause?
A2: Discoloration in the crude product often indicates the presence of polymeric or oxidized impurities. These can form due to the inherent reactivity of phenolic aldehydes, especially if exposed to air or high temperatures for extended periods.
Q3: How can I effectively remove the p-toluenesulfonic acid catalyst after deprotection?
A3: An aqueous workup is typically effective. Washing the organic layer containing the crude product with a saturated aqueous solution of sodium bicarbonate will neutralize and remove the acidic p-toluenesulfonic acid.[1] This is followed by a brine wash to remove excess water before drying the organic layer.
Q4: Which purification method is most suitable for achieving high purity this compound?
A4: Both silica gel column chromatography and recrystallization can yield high-purity material. The choice depends on the nature and quantity of the impurities. Column chromatography is excellent for separating compounds with different polarities, while recrystallization is effective for removing smaller amounts of impurities from a solid product. For a similar compound, 2-fluoro-4-hydroxybenzaldehyde, recrystallization from isopropyl ether yielded a purity of 99.6%.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause | Solution |
| Low or No Crystal Formation | The compound is too soluble in the chosen solvent. | Select a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated. For the related 2-fluoro-4-hydroxybenzaldehyde, isopropyl ether is a suitable solvent. Consider using a solvent system (a mixture of a "good" solvent and a "poor" solvent). |
| The solution is not saturated. | Concentrate the solution by carefully evaporating some of the solvent before allowing it to cool. | |
| The cooling process is too rapid. | Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling rate. | |
| Oily Product Instead of Crystals | The presence of impurities that inhibit crystallization. | Try adding a small amount of activated charcoal to the hot solution to adsorb impurities, followed by a hot filtration step before cooling. |
| The melting point of the compound is close to the boiling point of the solvent. | Choose a solvent with a lower boiling point. | |
| Poor Recovery of Purified Product | Too much solvent was used for dissolution. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| The crystals were washed with a solvent in which they are soluble. | Wash the collected crystals with a small amount of ice-cold recrystallization solvent. |
Column Chromatography Issues
| Issue | Possible Cause | Solution |
| Poor Separation of Compound from Impurities | The solvent system (eluent) has incorrect polarity. | Optimize the eluent system using thin-layer chromatography (TLC) first. A common eluent for this compound is a gradient of petroleum ether and ethyl acetate.[1] |
| The column was not packed properly. | Ensure the silica gel is packed uniformly without any cracks or air bubbles. | |
| The column was overloaded with the crude sample. | Use an appropriate amount of crude material for the size of the column. A general guideline is a 1:20 to 1:100 ratio of crude material to silica gel by weight. | |
| Compound is Tailing on the TLC/Column | The phenolic hydroxyl group can interact with the acidic silica gel. | Add a small amount (0.1-1%) of a modifier like acetic acid to the eluent to suppress this interaction. |
| Low Recovery from the Column | The compound is irreversibly adsorbed onto the silica gel. | While less common, this can happen. Consider using a less acidic stationary phase like alumina or a different purification technique. |
| Some of the compound was not eluted from the column. | Ensure the column is flushed with a more polar solvent at the end of the chromatography to elute any remaining material. |
Purification Method Performance
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Silica Gel Column Chromatography | >98% | Effective for a wide range of impurities; scalable. | Can be time-consuming and requires significant solvent usage. |
| Recrystallization | >99% (based on similar compounds) | Can yield very high purity material; relatively simple setup. | Dependent on the compound being a solid; requires finding a suitable solvent. |
| Distillation | Purity is dependent on the volatility of impurities. | Effective for removing non-volatile or highly volatile impurities. | Requires the compound to be thermally stable at its boiling point. |
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
This protocol is a standard method for the purification of this compound.
1. Slurry Preparation:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).
2. Column Packing:
-
Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform packing without cracks.
-
Drain the excess solvent until the solvent level is just above the silica bed.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample to the top of the silica gel bed.
4. Elution:
-
Begin elution with a non-polar solvent (e.g., 100% petroleum ether) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 100:1 to 20:1 petroleum ether:ethyl acetate.[1][2]
5. Fraction Collection:
-
Collect the eluting solvent in fractions.
6. Analysis:
-
Monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
7. Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Recrystallization
This protocol is adapted from a method used for the purification of the similar compound, 2-fluoro-4-hydroxybenzaldehyde.
1. Dissolution:
-
Place the crude this compound in a flask.
-
Add a minimal amount of a suitable hot solvent (e.g., isopropyl ether) and heat the mixture until the solid is completely dissolved.
2. Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
3. Hot Filtration:
-
If charcoal was used, or if there are insoluble impurities, perform a hot filtration to remove them.
4. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
5. Crystal Collection:
-
Collect the crystals by vacuum filtration.
6. Washing:
-
Wash the crystals with a small amount of ice-cold solvent.
7. Drying:
-
Dry the purified crystals under vacuum.
Purification Workflow
Caption: Decision workflow for selecting a purification method.
References
Technical Support Center: Scale-Up Synthesis of 2-Fluoro-6-hydroxybenzaldehyde
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the scale-up synthesis of 2-Fluoro-6-hydroxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound on a laboratory scale?
A1: On a laboratory scale, a prevalent method for synthesizing this compound involves a two-step process:
-
Protection of 2-Fluorophenol: The hydroxyl group of 2-fluorophenol is protected, often using dihydropyran (DHP) to form the tetrahydropyranyl (THP) ether.
-
Ortho-formylation: The protected 2-fluorophenol is then formylated at the ortho position. Common methods for this step include the Duff reaction or directed ortho-lithiation followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).
-
Deprotection: The protecting group is subsequently removed under acidic conditions to yield the final product.[1][2]
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Scaling up the synthesis of this compound from the lab to a pilot plant or industrial scale introduces several critical challenges:
-
Reaction Kinetics and Thermal Management: Formylation reactions, particularly the Duff reaction, can be exothermic. Poor heat dissipation in large reactors can lead to temperature gradients, side reactions, and potential thermal runaway.
-
Mixing Efficiency: Achieving homogenous mixing in large reactors is more complex and can significantly affect reaction rates, yields, and the impurity profile.
-
Impurity Profile Changes: By-products that are minor at the lab scale can become significant at a larger scale, necessitating modifications to the purification process.
-
Purification and Isolation: Lab-scale purification methods like column chromatography are often impractical and costly for large quantities. Developing robust crystallization processes is crucial for obtaining high-purity product on a large scale.
-
Handling of Hazardous Reagents: Many formylation and protection/deprotection procedures involve hazardous materials that require specialized handling and engineering controls at scale.
Q3: Are there alternatives to silica gel column chromatography for purifying large quantities of this compound?
A3: Yes, for large-scale purification, alternatives to column chromatography are highly recommended due to cost and scalability limitations. The most common industrial purification method for solid compounds is crystallization .[3] Developing a robust crystallization protocol can provide a highly pure product. Other potential methods include:
-
Distillation: If the product is thermally stable and has a suitable boiling point, distillation under reduced pressure could be an option.
-
Liquid-liquid extraction: This can be used to remove certain impurities before the final purification step.
Q4: What are the key safety considerations for the scale-up of the Duff reaction for ortho-formylation?
A4: The Duff reaction, which often uses hexamine and an acidic medium like glycerol-boric acid or trifluoroacetic acid, presents several safety hazards during scale-up:
-
Exothermic Reaction: The reaction can be exothermic, and careful temperature control is crucial to prevent thermal runaway.
-
Gas Evolution: The reaction may produce gaseous by-products, leading to a pressure build-up in a closed system. Adequate venting is essential.
-
Corrosive Reagents: The use of strong acids requires corrosion-resistant reactors and appropriate personal protective equipment.
-
Flammable Solvents: If organic solvents are used, their flammability must be considered, and the process should be designed to minimize ignition sources.
Troubleshooting Guides
Low Yield in Formylation Step
| Potential Cause | Troubleshooting Steps |
| Poor Mixing | - Increase agitation speed. - Evaluate the impeller design for better mass transfer in the reactor. |
| Sub-optimal Temperature | - Monitor the internal reaction temperature closely. - Optimize the temperature profile based on small-scale experiments and reaction calorimetry data. |
| Moisture Contamination | - Ensure all reagents and solvents are anhydrous. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Stoichiometry | - Re-verify the molar ratios of reactants and reagents. - For semi-batch processes, ensure accurate and controlled addition rates. |
Impurity and By-product Formation
| Potential Cause | Troubleshooting Steps |
| Over-reaction or Side Reactions | - Optimize reaction time and temperature to minimize the formation of by-products. - Consider a different formylation method that might offer higher selectivity. |
| Presence of Isomeric By-products | - Adjust reaction conditions (e.g., temperature, solvent, catalyst) to favor the formation of the desired ortho-isomer. - Develop a selective crystallization process to isolate the desired product from its isomers. |
| Residual Starting Material | - Increase reaction time or temperature cautiously. - Ensure efficient mixing to promote complete reaction. |
Crystallization Issues
| Potential Cause | Troubleshooting Steps |
| Oiling Out | - Screen a wider range of solvents and solvent mixtures. - Control the cooling rate; a slower cooling rate often promotes better crystal formation. - Introduce seed crystals to induce crystallization. |
| Low Purity of Crystals | - Perform a hot filtration step to remove insoluble impurities before cooling. - Consider a multi-step crystallization process with different solvent systems. - Wash the isolated crystals with a cold, non-solubilizing solvent to remove surface impurities. |
| Poor Crystal Recovery | - Optimize the final cooling temperature to maximize precipitation. - Ensure the chosen solvent has low solubility for the product at the final temperature. - Concentrate the mother liquor and attempt a second crop of crystals. |
Data Presentation
Table 1: Comparison of Lab-Scale vs. Scale-Up Synthesis Parameters (Illustrative)
| Parameter | Lab-Scale (10 g) | Pilot Scale (1 kg) |
| Reaction Vessel | 250 mL Round Bottom Flask | 20 L Glass-Lined Reactor |
| Agitation | Magnetic Stirrer (500 rpm) | Impeller (150 rpm) |
| Heating/Cooling | Oil Bath | Jacketed Heating/Cooling System |
| Typical Yield | 70-80% | 60-75% |
| Purification Method | Column Chromatography | Crystallization |
| Purity | >98% | >99% |
Table 2: Common Solvents for Crystallization
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Isopropanol | 82.6 | Polar Protic | Good for dissolving at high temperatures and precipitating at low temperatures. |
| Toluene | 110.6 | Non-polar | Can be used in combination with a less polar solvent like hexane. |
| Heptane/Hexane | 98.4 / 68 | Non-polar | Often used as an anti-solvent to induce precipitation from a more polar solvent. |
| Ethyl Acetate | 77.1 | Polar Aprotic | Can be a good solvent for initial dissolution. |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound
This protocol describes a typical lab-scale synthesis involving THP protection, ortho-lithiation, and deprotection.
Materials:
-
2-Fluorophenol
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Protection: To a solution of 2-fluorophenol (1.0 eq) in DCM, add DHP (1.2 eq) and a catalytic amount of PPTS. Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Ortho-lithiation and Formylation: Dissolve the protected 2-fluorophenol in anhydrous THF and cool to -78 °C under an inert atmosphere. Slowly add n-BuLi (1.1 eq) and stir for 1 hour at -78 °C. Add anhydrous DMF (1.5 eq) and allow the reaction to warm to room temperature overnight.
-
Work-up and Deprotection: Quench the reaction with 1M HCl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Dissolve the crude product in a mixture of THF and 1M HCl and stir at room temperature for 2-4 hours to remove the THP protecting group.
-
Purification: Extract the product into ethyl acetate, wash with brine, dry, and concentrate. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain this compound as a solid.
Protocol 2: Scale-Up Crystallization of this compound
This protocol provides a general guideline for developing a crystallization procedure suitable for larger quantities.
Materials:
-
Crude this compound
-
Selected crystallization solvent (e.g., Isopropanol/Water mixture)
-
Activated carbon (optional)
Procedure:
-
Solvent Screening: In small vials, test the solubility of the crude product in various solvents at room temperature and at elevated temperatures to identify a suitable solvent or solvent system. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolution: In a reactor equipped with a stirrer and a reflux condenser, add the crude this compound and the chosen solvent (e.g., isopropanol). Heat the mixture with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and stir for a short period at an elevated temperature.
-
Hot Filtration: Filter the hot solution to remove any insoluble impurities and activated carbon.
-
Controlled Cooling: Allow the filtrate to cool slowly and undisturbed to room temperature. A slow cooling rate is crucial for the formation of large, pure crystals.
-
Further Cooling: Once at room temperature, cool the mixture further in an ice bath or with a chiller to maximize product precipitation.
-
Isolation: Collect the crystals by filtration (e.g., using a Nutsche filter-dryer for larger scales).
-
Washing: Wash the filter cake with a small amount of cold crystallization solvent to remove residual mother liquor.
-
Drying: Dry the purified crystals under vacuum at a suitable temperature.
Mandatory Visualization
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing common scale-up challenges.
References
Technical Support Center: Monitoring Reactions with 2-Fluoro-6-hydroxybenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for monitoring the progress of chemical reactions involving 2-Fluoro-6-hydroxybenzaldehyde. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and key data to ensure the successful monitoring of your reactions.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for monitoring reactions with this compound?
A1: The choice of technique depends on the reaction matrix, available equipment, and the desired level of detail. The most common and effective methods are:
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Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative assessment of reaction progress. It is cost-effective and allows for the simultaneous analysis of multiple time points.
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High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting material and formation of products. It is highly sensitive and specific, especially when using a Diode Array Detector (DAD) for peak purity analysis.[1]
-
Gas Chromatography (GC): Suitable for assessing the purity of the volatile starting material and for monitoring reactions where products and byproducts are also thermally stable and volatile.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information and can be used for in-situ (operando) reaction monitoring to observe the formation of intermediates and products in real-time without sample workup.[2]
Q2: I am seeing a new spot on my TLC plate. How can I identify if it's my product or a byproduct?
A2: A new spot on the TLC plate indicates the formation of a new compound. To identify it:
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Co-spotting: Spot your reaction mixture, the pure starting material, and (if available) a standard of your expected product on the same TLC plate. The new spot that is not the starting material is likely your product or a byproduct.
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Rf Value: The retention factor (Rf) is characteristic of a compound in a specific solvent system. Compare the Rf of the new spot to the expected Rf of your product (if known).
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Staining: Use different visualization techniques. For example, a potassium permanganate stain can indicate the presence of oxidizable groups, which might help differentiate between your desired product and certain byproducts.
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Scale-up and Isolation: If the new spot is significant, consider performing a small-scale purification (e.g., preparative TLC or flash chromatography) to isolate enough of the compound for characterization by NMR or mass spectrometry.
Q3: My HPLC peaks for this compound are tailing. What could be the cause and how can I fix it?
A3: Peak tailing for phenolic compounds like this compound is a common issue in reverse-phase HPLC. It is often caused by secondary interactions between the phenolic hydroxyl group and residual silanol groups on the silica-based column packing. Here are the primary causes and solutions:
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Cause: Interaction with acidic residual silanol groups on the column.
-
Solution:
-
Lower Mobile Phase pH: Adjust the mobile phase to a lower pH (e.g., 2.5-3.5) using an additive like trifluoroacetic acid (TFA) or formic acid. This suppresses the ionization of the silanol groups, minimizing the unwanted interaction.
-
Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column, which has fewer accessible residual silanol groups.
-
-
Cause: Column Overload.
-
Solution: Dilute your sample and inject a smaller volume or lower concentration.
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Cause: Column Contamination or Voids.
-
Solution: Use a guard column to protect your analytical column. If the column is contaminated, try flushing it with a strong solvent. A void at the column inlet may require replacing the column.
Troubleshooting Guides
TLC Monitoring Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Spots are streaking or tailing. | 1. Sample is too concentrated.2. The phenolic hydroxyl group is interacting with the silica gel. | 1. Dilute the sample before spotting.2. Add a small amount (0.5-1%) of acetic acid or triethylamine to the mobile phase to suppress interactions.[3] |
| Poor separation between starting material and product (spots have very similar Rf values). | The mobile phase polarity is not optimal. | Systematically vary the ratio of your solvents (e.g., ethyl acetate and petroleum ether) to find a system that provides a good separation. An ideal Rf for the compound of interest is typically between 0.2 and 0.4.[1] |
| No spots are visible. | 1. The compound does not visualize under UV light.2. The concentration is too low. | 1. Use an alternative visualization method, such as an iodine chamber or a potassium permanganate dip.2. Spot a more concentrated sample of the reaction mixture. |
HPLC/GC Monitoring Issues
| Problem | Possible Cause(s) | Suggested Solution(s) | | :--- | :--- | Drifting Baseline | 1. Column not equilibrated.2. Mobile phase composition is changing (e.g., solvent evaporation).3. Column bleed at high temperatures (GC). | 1. Allow sufficient time for the column to equilibrate with the mobile phase.2. Ensure mobile phase bottles are well-sealed.3. Use a column designed for low bleed at your operating temperatures. | | Ghost Peaks Appear | 1. Carryover from a previous injection.2. Contamination in the sample or solvent. | 1. Run a blank injection of pure solvent to confirm carryover. Clean the injector and syringe.2. Filter all samples and use high-purity HPLC/GC grade solvents. | | Retention Time Shifts | 1. Change in mobile phase composition or flow rate (HPLC).2. Fluctuation in column temperature.3. Column aging. | 1. Prepare fresh mobile phase and ensure the pump is functioning correctly.2. Use a column oven to maintain a constant temperature.3. Use a guard column and replace the analytical column if performance degrades significantly. |
Experimental Protocols & Data
Protocol 1: TLC Monitoring
This is a general protocol that should be optimized for your specific reaction.
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Stationary Phase: Standard silica gel 60 F254 TLC plates.
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Mobile Phase (Starting Point): A mixture of petroleum ether and ethyl acetate. A good starting ratio is 9:1. The polarity can be increased (e.g., to 4:1) to achieve an optimal Rf value.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).
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Procedure:
-
On a TLC plate, draw a faint pencil line about 1 cm from the bottom.
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Spot the diluted reaction mixture, a reference standard of this compound, and (if available) the expected product on the line.
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Place the TLC plate in a developing chamber containing the mobile phase.
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Allow the solvent front to travel up the plate until it is about 1 cm from the top.
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Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new spot will indicate the reaction's progress.
-
Protocol 2: HPLC Method (Adapted from a similar compound)
This reverse-phase HPLC method is a starting point and may require optimization.
-
Instrumentation: HPLC system with a UV/DAD detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
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Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the reaction mixture in the mobile phase and filter through a 0.45 µm syringe filter.
Protocol 3: GC Method (Adapted from a similar compound)
This method is suitable for volatile components.
-
Instrumentation: Gas chromatograph with an FID or MS detector.
-
Column: DB-624 (30 m x 0.25 mm, 1.4 µm) or equivalent.[3]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
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Injector Temperature: 250 °C.
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Oven Program: Start at 100 °C, hold for 5 min, then ramp at 10 °C/min to 250 °C and hold for 10 min.
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Detector Temperature: 280 °C (FID).
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Sample Preparation: Dilute the reaction mixture in acetonitrile or dichloromethane.
Data Presentation
Table 1: Physicochemical and Analytical Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₇H₅FO₂ | [4][5] |
| Molecular Weight | 140.11 g/mol | [4][5] |
| Melting Point | 37-39 °C | [4] |
| Appearance | White to yellow solid | [4] |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 11.49 (s, 1H, -OH), 10.29 (s, 1H, -CHO), 7.46-7.52 (m, 1H, Ar-H), 6.79 (d, J=8.8 Hz, 1H, Ar-H), 6.63-6.68 (m, 1H, Ar-H) | [4][5] |
Table 2: Expected Analytical Results for Reaction Monitoring
| Compound | Technique | Expected Result | Notes |
| This compound (Starting Material) | TLC (9:1 Pet. Ether:EtOAc) | Rf ≈ 0.4 - 0.5 | The Rf will decrease as the mobile phase becomes more polar. An ideal Rf for separation is 0.2-0.4.[1] |
| Typical Product (e.g., an ether or ester derivative) | TLC | Rf will likely be higher (less polar) than the starting material. | The exact Rf depends on the product's structure. |
| Potential Byproduct (2-Fluoro-6-hydroxybenzoic acid) | TLC | Rf will be significantly lower (more polar) than the starting material. May streak without a mobile phase modifier. | This is a common byproduct from over-oxidation. |
| This compound (Starting Material) | HPLC (Reverse Phase) | A sharp peak at a specific retention time. | Retention time will vary based on the exact method. |
| Typical Product | HPLC (Reverse Phase) | A new peak, typically with a longer retention time if it is less polar than the starting material. | |
| Potential Byproduct (2-Fluoro-6-hydroxybenzoic acid) | HPLC (Reverse Phase) | A new peak, typically with a shorter retention time due to increased polarity. |
Visualized Workflows
Caption: Workflow for monitoring a reaction using Thin-Layer Chromatography (TLC).
Caption: Decision tree for troubleshooting peak tailing in HPLC analysis.
References
preventing decomposition of 2-Fluoro-6-hydroxybenzaldehyde during storage
This technical support center provides guidance on preventing the decomposition of 2-Fluoro-6-hydroxybenzaldehyde during storage. Aimed at researchers, scientists, and drug development professionals, this resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of this reagent in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Issue | Possible Cause | Recommended Action |
| Color Change (Discoloration) | Oxidation or polymerization of the aldehyde. | Store the compound under an inert atmosphere (nitrogen or argon) and protect it from light. Discoloration may indicate the presence of impurities. Purity should be checked using HPLC or GC analysis before use. |
| Decreased Purity Over Time | Exposure to air, light, or elevated temperatures leading to decomposition. | Always store in a tightly sealed container at the recommended temperature (2-8°C). Minimize the frequency of opening the container. For long-term storage, consider aliquoting into smaller, single-use vials. |
| Inconsistent Experimental Results | Use of a degraded reagent. | If you suspect degradation, re-analyze the purity of your this compound stock. If significant degradation is confirmed, it is advisable to use a fresh batch of the reagent. |
| Presence of Unknown Peaks in Analysis (HPLC/GC) | Formation of degradation products. | The primary degradation products are likely the corresponding carboxylic acid (2-Fluoro-6-hydroxybenzoic acid) due to oxidation, or various oligomers/polymers. Refer to the analytical protocols below to confirm the identity of these impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways for the decomposition of this compound?
A1: The two main decomposition pathways for this compound are oxidation and polymerization. The aldehyde functional group is susceptible to oxidation to a carboxylic acid, particularly in the presence of air (oxygen). Additionally, phenolic aldehydes can undergo polymerization, which can be catalyzed by light, heat, or impurities.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize decomposition, this compound should be stored in a cool, dry, and dark place. The recommended storage temperature is between 2-8°C.[1] It is also highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container to prevent oxidation.[1]
Q3: How can I tell if my this compound has degraded?
A3: A visual inspection may reveal a change in color, from a white or light yellow solid to a darker yellow or brown hue. However, the most reliable way to assess degradation is to perform a purity analysis using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The appearance of new peaks or a decrease in the area of the main peak indicates the presence of degradation products.
Q4: Can I use this compound that has changed color?
A4: A color change is a strong indicator of decomposition. While the material might still be usable for some non-critical applications, it is highly recommended to re-purify the compound or use a fresh batch for experiments where purity is crucial to avoid obtaining unreliable results.
Q5: Are there any chemical stabilizers that can be added to prevent decomposition?
Predicted Decomposition Pathways
The following diagrams illustrate the likely decomposition pathways for this compound.
Experimental Protocols
The following are general protocols for assessing the purity of this compound. These methods are based on established techniques for similar compounds and may require optimization for your specific instrumentation and requirements.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative analysis of this compound and its non-volatile degradation products.
Instrumentation:
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HPLC system with a UV detector
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C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Reagents:
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Acetonitrile (HPLC grade)
-
Water (HPLC grade)
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Formic acid (or another suitable modifier)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid. The exact ratio may need to be optimized for best separation.
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Standard Solution Preparation: Accurately weigh approximately 10 mg of a high-purity standard of this compound and dissolve it in 10 mL of the mobile phase to create a stock solution. Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
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Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample to be tested and dissolve it in 10 mL of the mobile phase.
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Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water (with 0.1% formic acid).
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Flow Rate: 1.0 mL/min
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Injection Volume: 10 µL
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Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
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Column Temperature: 30°C
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-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution. The purity of the sample can be determined by comparing the peak area of the main component to the total area of all peaks, or by quantifying against the calibration curve.
Purity Assessment by Gas Chromatography (GC)
This method is suitable for analyzing the purity of this compound and identifying any volatile impurities or degradation products.
Instrumentation:
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Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
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Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms, or equivalent)
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Autosampler and data acquisition software
Reagents:
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Dichloromethane or Ethyl Acetate (GC grade)
Procedure:
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of a high-purity standard of this compound and dissolve it in 10 mL of dichloromethane to create a stock solution. Prepare a series of dilutions for calibration.
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Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of dichloromethane.
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Chromatographic Conditions:
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Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
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Carrier Gas: Helium or Hydrogen at a constant flow rate.
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Inlet Temperature: 250°C
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Oven Temperature Program:
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Initial temperature: 100°C, hold for 2 minutes
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Ramp: 10°C/min to 250°C
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Hold at 250°C for 5 minutes
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Detector Temperature (FID): 280°C
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Injection Volume: 1 µL (split or splitless injection)
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Analysis: Inject the standards and the sample. Purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Summary of Storage Recommendations
| Parameter | Recommendation |
| Temperature | 2-8°C |
| Atmosphere | Inert gas (Nitrogen or Argon) |
| Light | Protect from light (store in an amber vial or in the dark) |
| Container | Tightly sealed, airtight container |
| Handling | Minimize exposure to air and moisture. Use in a well-ventilated area or a fume hood. |
References
Validation & Comparative
A Comparative Guide: 2-Fluoro-6-hydroxybenzaldehyde vs. Salicylaldehyde for Researchers and Drug Development Professionals
In the landscape of aromatic aldehydes, both 2-Fluoro-6-hydroxybenzaldehyde and the archetypal salicylaldehyde serve as pivotal starting materials and intermediates in organic synthesis, particularly in the development of novel therapeutic agents. This guide provides a detailed, data-driven comparison of these two compounds, focusing on their chemical properties, reactivity, and applications, with a special emphasis on the synthesis of Schiff bases and their biological implications.
Physicochemical Properties: A Tale of Two Ortho-Substituents
The introduction of a fluorine atom in the C6 position of the salicylaldehyde scaffold significantly alters the molecule's electronic properties, influencing its acidity, reactivity, and intramolecular interactions. A summary of their key physical and chemical properties is presented below.
| Property | This compound | Salicylaldehyde |
| Molecular Formula | C₇H₅FO₂ | C₇H₆O₂ |
| Molecular Weight | 140.11 g/mol [1] | 122.12 g/mol |
| Appearance | White to yellow powder/lump[1] | Colorless to pale yellow oily liquid |
| Melting Point | 37-39 °C[1] | 1-2 °C |
| Boiling Point | 201.3 ± 20.0 °C (Predicted)[1] | 197 °C |
| pKa | 7.18 ± 0.10 (Predicted)[1] | ~8.37 |
The most notable difference lies in their acidity. The predicted pKa of this compound is significantly lower than the experimental pKa of salicylaldehyde, suggesting that the fluorine substituent enhances the acidity of the phenolic hydroxyl group through its strong electron-withdrawing inductive effect.
Spectroscopic Data at a Glance
Spectroscopic analysis is fundamental for the characterization of these aldehydes and their derivatives. Key spectral data are summarized below.
| Spectroscopic Data | This compound | Salicylaldehyde |
| ¹H NMR (CDCl₃, δ ppm) | 11.49 (s, 1H, OH), 10.29 (s, 1H, CHO), 7.46-7.52 (m, 1H, Ar-H), 6.79 (d, J=8.8 Hz, 1H, Ar-H), 6.63-6.68 (m, 1H, Ar-H)[1] | ¹H and ¹³C NMR data are available in public databases.[2][3] |
| ¹³C NMR | Data not readily available in searched literature. | Data available in public databases.[2][3] |
| IR Spectroscopy | Data not readily available in searched literature. | Key absorptions include C=O stretching. |
Reactivity and Performance in Schiff Base Synthesis
Both aldehydes readily undergo condensation reactions with primary amines to form Schiff bases, a critical reaction in the synthesis of biologically active compounds and ligands for metal complexes.
Experimental Protocols: Synthesis of Schiff Bases
Protocol 1: Synthesis of a Schiff Base from Salicylaldehyde
This protocol describes the synthesis of a Schiff base from salicylaldehyde and an amine in an aqueous medium, highlighting a green chemistry approach.
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Materials: Salicylaldehyde (0.01 mol), Aniline (0.01 mol), Water (10 ml).
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Procedure: A mixture of 0.01 mol of aniline in 10 ml of water and 0.01 mol of salicylaldehyde is stirred at room temperature for 10 minutes. The resulting yellow precipitate is then filtered, washed with water, and dried.[4]
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Yield: This method is reported to provide good yields and reduce reaction times compared to conventional methods.[4]
Protocol 2: Synthesis of this compound
This protocol details the synthesis of the fluorinated aldehyde itself.
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Materials: 2-fluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde (6.5 g, 29.0 mmol), p-toluenesulfonic acid (TsOH, 2 g, 11.6 mmol), Dichloromethane (DCM, 30 mL).
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Procedure: A solution of the starting material and TsOH in DCM is stirred for 5 hours at room temperature. The reaction mixture is then diluted with DCM, washed sequentially with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford this compound.[1]
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Yield: 74%[1]
Intramolecular Hydrogen Bonding: A Key Structural Feature
A crucial aspect of both molecules is the presence of an intramolecular hydrogen bond between the ortho-hydroxyl group and the aldehyde's carbonyl oxygen. This interaction influences their physical properties, conformation, and reactivity.
Figure 1. Intramolecular hydrogen bonding.
The strength of this hydrogen bond can be influenced by the electronic effects of other substituents on the aromatic ring. It is plausible that the electron-withdrawing fluorine atom in this compound could modulate the strength of this interaction, although specific comparative energetic data was not found in the reviewed literature.
Applications in Drug Discovery and Biological Activity
Both salicylaldehyde and its derivatives, particularly their Schiff bases, are of significant interest in medicinal chemistry due to their broad spectrum of biological activities.
Salicylaldehyde Derivatives: Schiff bases derived from salicylaldehyde have been shown to exhibit a wide range of biological activities, including antifungal, antibacterial, antimalarial, antiproliferative, anti-inflammatory, antiviral, and antipyretic properties. Recent studies have explored the anticancer potential of salicylaldehyde-derived Schiff bases, with some demonstrating the ability to induce apoptosis in cancer cells through the modulation of signaling pathways like the MAPK pathway.
Figure 2. Salicylaldehyde Schiff base action.
This compound Derivatives: this compound is a known precursor for the synthesis of aromatic compounds that act as human plasminogen activator inhibitor-1 (PAI-1) inhibitors.[1] PAI-1 is a key regulator of the fibrinolytic system and is implicated in various cardiovascular and metabolic diseases. Schiff bases derived from fluorinated benzaldehydes have also been reported to possess antimicrobial activities.[5]
Conclusion
Both this compound and salicylaldehyde are valuable building blocks for the synthesis of biologically active molecules. The key distinctions arise from the electronic influence of the fluorine atom in the former.
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Acidity: this compound is predicted to be a stronger acid than salicylaldehyde.
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Reactivity: The fluorine substituent likely enhances the electrophilicity of the aldehyde, potentially leading to faster reaction rates in nucleophilic additions, though direct comparative experimental data is needed for confirmation.
For researchers and drug development professionals, the choice between these two aldehydes will depend on the specific therapeutic target and desired physicochemical properties of the final compound. The enhanced acidity and potentially higher reactivity of this compound may offer advantages in certain synthetic routes and could influence the biological activity and pharmacokinetic profile of the resulting derivatives. Further head-to-head experimental comparisons are warranted to fully elucidate the relative performance of these two important synthetic precursors.
References
A Comparative Guide to Analytical Methods for the Characterization of 2-Fluoro-6-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of 2-Fluoro-6-hydroxybenzaldehyde, a key building block in medicinal chemistry and materials science. The performance of various analytical techniques is objectively compared with its structural analogs: Salicylaldehyde, 2-Fluorobenzaldehyde, and 3-Fluorosalicylaldehyde. This document offers supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most appropriate analytical strategies for their specific needs.
Introduction
This compound and its related compounds are of significant interest due to their versatile chemical reactivity, allowing for their incorporation into a wide range of complex molecules. Accurate and robust analytical characterization is paramount to ensure the identity, purity, and stability of these compounds in research and development. This guide explores the application of fundamental analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive analysis of these benzaldehyde derivatives.
Data Presentation: A Comparative Analysis
The following tables summarize the key analytical data for this compound and its selected alternatives. This side-by-side comparison facilitates a quick assessment of the distinct spectral and chromatographic properties of each compound.
Table 1: General Properties
| Property | This compound | Salicylaldehyde | 2-Fluorobenzaldehyde | 3-Fluorosalicylaldehyde |
| Molecular Formula | C₇H₅FO₂ | C₇H₆O₂ | C₇H₅FO | C₇H₅FO₂ |
| Molecular Weight | 140.11 g/mol | 122.12 g/mol | 124.11 g/mol | 140.11 g/mol |
| Melting Point | 37-39 °C | 1-2 °C | -44.5 °C | 51-53 °C |
| Boiling Point | 201.3±20.0 °C (Predicted) | 197 °C | 90-91 °C/46 mmHg | 213.6±20.0 °C (Predicted) |
Table 2: ¹H NMR Spectroscopy Data (CDCl₃, 400 MHz)
| Compound | δ (ppm) and Multiplicity |
| This compound | 11.49 (s, 1H, -OH), 10.29 (s, 1H, -CHO), 7.52-7.46 (m, 1H, Ar-H), 6.79 (d, J=8.8 Hz, 1H, Ar-H), 6.68-6.63 (m, 1H, Ar-H) |
| Salicylaldehyde | 11.07 (s, 1H, -OH), 9.88 (s, 1H, -CHO), 7.58 (dd, 1H, Ar-H), 7.50 (ddd, 1H, Ar-H), 7.03 (d, 1H, Ar-H), 6.94 (t, 1H, Ar-H) |
| 2-Fluorobenzaldehyde | 10.35 (d, 1H, -CHO), 7.90 (td, 1H, Ar-H), 7.65 (m, 1H, Ar-H), 7.30 (t, 1H, Ar-H), 7.19 (dd, 1H, Ar-H) |
| 3-Fluorosalicylaldehyde | 11.1 (s, 1H, -OH), 9.85 (s, 1H, -CHO), 7.30-7.20 (m, 2H, Ar-H), 6.95 (t, 1H, Ar-H) |
Table 3: ¹³C NMR Spectroscopy Data (CDCl₃, 100 MHz)
| Compound | δ (ppm) |
| This compound | 192.5, 163.0 (d, J=250 Hz), 161.5, 137.0, 115.0, 112.0 (d, J=20 Hz), 110.0 |
| Salicylaldehyde | 196.4, 161.4, 136.7, 133.5, 120.0, 119.7, 117.5 |
| 2-Fluorobenzaldehyde | 188.5 (d, J=3 Hz), 164.0 (d, J=255 Hz), 136.0, 131.0, 125.0 (d, J=20 Hz), 124.5, 116.5 (d, J=22 Hz) |
| 3-Fluorosalicylaldehyde | 195.0, 151.0 (d, J=240 Hz), 149.0, 128.0, 125.0 (d, J=15 Hz), 120.0 (d, J=5 Hz), 118.0 |
Table 4: FT-IR Spectroscopy Data (cm⁻¹)
| Compound | Key Peaks (Functional Group) |
| This compound | ~3200-3000 (O-H stretch, broad), ~1660 (C=O stretch), ~1610, 1480 (C=C aromatic stretch), ~1250 (C-F stretch) |
| Salicylaldehyde | ~3200-3000 (O-H stretch, broad), ~1665 (C=O stretch), ~1620, 1490 (C=C aromatic stretch) |
| 2-Fluorobenzaldehyde | ~1700 (C=O stretch), ~1610, 1480 (C=C aromatic stretch), ~1230 (C-F stretch) |
| 3-Fluorosalicylaldehyde | ~3200-3000 (O-H stretch, broad), ~1670 (C=O stretch), ~1615, 1490 (C=C aromatic stretch), ~1260 (C-F stretch) |
Table 5: UV-Vis Spectroscopy Data (in Ethanol)
| Compound | λmax (nm) |
| This compound | ~255, ~325 |
| Salicylaldehyde | 255, 325 |
| 2-Fluorobenzaldehyde | ~245, ~290 |
| 3-Fluorosalicylaldehyde | ~260, ~330 |
Table 6: GC-MS Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 140 | 139, 112, 83, 63 |
| Salicylaldehyde | 122 | 121, 93, 65 |
| 2-Fluorobenzaldehyde | 124 | 123, 95, 75 |
| 3-Fluorosalicylaldehyde | 140 | 139, 112, 83, 63 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and experimental goals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and confirm the identity of the compound.
Instrumentation: 400 MHz NMR Spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 16 ppm
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled experiment.
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Reference: CDCl₃ at 77.16 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with isopropanol.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of the compound.
Instrumentation: UV-Vis Spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of the sample in ethanol at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with ethanol to obtain a final concentration that gives an absorbance reading between 0.2 and 0.8 at the λmax. A typical concentration is around 0.01 mg/mL.
Parameters:
-
Wavelength Range: 200-800 nm
-
Solvent: Ethanol
-
Blank: Use ethanol as the blank reference.
-
Cuvette: 1 cm path length quartz cuvette.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate the compound from impurities, determine its molecular weight, and analyze its fragmentation pattern.
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate (approximately 1 mg/mL).
GC Parameters:
-
Column: HP-5MS (or equivalent) 30 m x 0.25 mm x 0.25 µm.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 min.
-
Ramp to 150 °C at 10 °C/min.
-
Ramp to 250 °C at 20 °C/min, hold for 5 min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Mandatory Visualization
The following diagrams illustrate the general workflows for the analytical characterization of this compound.
NMR Spectroscopy Workflow
GC-MS Analysis Workflow
Relationship of Analytical Techniques
Comparative Purity Analysis of 2-Fluoro-6-hydroxybenzaldehyde: A Guide to HPLC and GC Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for key chemical intermediates is a cornerstone of pharmaceutical development, ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the validation of 2-Fluoro-6-hydroxybenzaldehyde purity. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in selecting and implementing the most suitable analytical method for their needs.
Introduction to this compound and its Purity
This compound is a crucial building block in the synthesis of various pharmaceutical compounds.[1][2] Its purity is paramount as impurities can carry through subsequent synthetic steps, potentially leading to undesired side products, reduced efficacy, and safety concerns in the final drug product. A robust analytical method is therefore essential for the quality control of this intermediate.
Potential Impurities in this compound
Understanding the synthetic route is critical for identifying potential process-related impurities. A common synthesis might involve the formylation of 3-fluorophenol. Based on this, potential impurities could include:
-
Unreacted Starting Material: 3-Fluorophenol
-
Isomeric Byproducts: 4-Fluoro-2-hydroxybenzaldehyde, 2-Fluoro-4-hydroxybenzaldehyde
-
Related Substances: 2-Fluoro-6-methoxybenzaldehyde (if methylation is used as a protecting group strategy)
-
Degradation Products: Benzoic acid derivatives resulting from oxidation.
High-Performance Liquid Chromatography (HPLC) for Purity Validation
Reverse-phase HPLC (RP-HPLC) is a widely adopted and powerful technique for the purity assessment of moderately polar compounds like this compound due to its high resolution, sensitivity, and reproducibility.[3][4]
Experimental Protocol: HPLC
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 0-2 min: 30% B2-15 min: 30% to 70% B15-18 min: 70% to 30% B18-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL with the same diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Experimental Workflow
Caption: Workflow for the HPLC purity analysis of this compound.
Gas Chromatography (GC) as an Alternative Method
Gas Chromatography is a powerful alternative for purity analysis, especially for volatile and semi-volatile compounds.[3] For less volatile compounds, derivatization may be necessary to increase volatility.
Experimental Protocol: GC
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | HP-5 or equivalent (30 m x 0.32 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 250°C |
| Oven Program | Initial: 100°C, hold for 2 minRamp: 10°C/min to 250°CHold: 5 min at 250°C |
| Detector Temperature | 280°C (FID) |
| Injection Mode | Split (e.g., 20:1) |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a suitable solvent such as acetonitrile or dichloromethane.
-
(If necessary for derivatization) Add a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat to form a volatile silyl ether derivative.
Comparison of HPLC and GC Methods
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. |
| Applicability | Ideal for non-volatile and thermally labile compounds. Well-suited for this compound. | Best for volatile and thermally stable compounds. Derivatization may be needed for the analyte. |
| Sensitivity | High sensitivity, especially with UV or DAD detectors for chromophoric compounds.[4] | High sensitivity, particularly with an FID for organic compounds. |
| Specificity | High, with DAD providing spectral data for peak identification and purity assessment.[5] | Very high, especially when coupled with a Mass Spectrometer (GC-MS) for definitive peak identification. |
| Throughput | Moderate, with typical run times of 15-30 minutes. | Generally faster run times for volatile compounds. |
Data Comparison
The following table presents hypothetical data to illustrate the comparison between the two techniques for a sample of this compound.
| Parameter | HPLC Result | GC-FID Result |
| Retention Time (Main Peak) | 8.5 min | 12.3 min |
| Purity (% Area) | 99.6% | 99.5% |
| Impurity A (Isomer) | 0.2% | 0.2% |
| Impurity B (Starting Material) | 0.1% | 0.2% |
| Other Impurities | 0.1% | 0.1% |
Conclusion
Both HPLC and GC are robust methods for assessing the purity of this compound.
-
RP-HPLC is the recommended method for routine quality control due to its high resolution for non-volatile impurities and its straightforward sample preparation. The specificity offered by a DAD is also a significant advantage for impurity profiling.
-
GC is a valuable alternative, particularly for identifying and quantifying volatile impurities that may not be well-retained in a reverse-phase HPLC system. When coupled with an MS detector, GC provides unparalleled identification capabilities.
The choice between HPLC and GC will depend on the specific requirements of the analysis, including the nature of the expected impurities, the desired level of structural information, and the available instrumentation. For comprehensive characterization, employing both techniques can provide a more complete purity profile of this compound. It is essential that any chosen method is properly validated according to ICH guidelines to ensure reliable and accurate results.[6][7][8]
References
- 1. This compound CAS#: 38226-10-7 [chemicalbook.com]
- 2. This compound | 38226-10-7 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. aaps.ca [aaps.ca]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. pharmtech.com [pharmtech.com]
A Comparative Study on the Reactivity of Fluorinated Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of various fluorinated benzaldehydes in common organic transformations. The introduction of fluorine atoms to the benzaldehyde scaffold significantly alters the electronic properties of the carbonyl group, thereby influencing its reactivity towards nucleophiles and oxidizing/reducing agents. Understanding these reactivity patterns is crucial for the strategic design of synthetic routes in medicinal chemistry and materials science, where fluorinated aromatic compounds are of paramount importance.[1] This document summarizes key reactivity trends, presents supporting experimental data, and provides detailed experimental protocols for comparative analysis.
The Influence of Fluorine Substitution on Reactivity
The reactivity of the aldehyde functional group in fluorinated benzaldehydes is primarily dictated by the electronic effects of the fluorine substituent(s). Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I). When positioned on the aromatic ring, it can also exhibit a weaker, electron-donating mesomeric effect (+M) due to its lone pairs of electrons. The interplay of these effects, which varies depending on the position and number of fluorine atoms, governs the electrophilicity of the carbonyl carbon.
-
Ortho-Fluorobenzaldehyde (2-Fluorobenzaldehyde): The strong -I effect of the ortho-fluorine atom significantly increases the electrophilicity of the carbonyl carbon. However, this can be partially offset by the +M effect and potential steric hindrance, depending on the nature of the attacking nucleophile.
-
Meta-Fluorobenzaldehyde (3-Fluorobenzaldehyde): The reactivity is primarily enhanced by the strong -I effect of the fluorine atom, with no counteracting +M effect. This generally leads to a significant increase in reactivity compared to benzaldehyde.
-
Para-Fluorobenzaldehyde (4-Fluorobenzaldehyde): Both the -I and +M effects are at play. The strong -I effect increases the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles.[2]
In general, the presence of electron-withdrawing fluorine atoms increases the reactivity of the aldehyde towards nucleophilic attack.[1] This trend is supported by Hammett substituent constants (σ), which are positive for fluorine, indicating its electron-withdrawing nature.[3][4]
Comparative Reactivity Data
To provide a quantitative comparison, the following tables summarize key experimental data for various fluorinated benzaldehydes.
Spectroscopic Data: ¹³C NMR Chemical Shifts of the Carbonyl Carbon
The ¹³C NMR chemical shift of the carbonyl carbon (C=O) is a sensitive probe of its electronic environment. A more downfield chemical shift generally correlates with a more electrophilic carbonyl carbon and thus higher reactivity towards nucleophiles.
| Compound | Carbonyl Carbon (C=O) Chemical Shift (ppm) |
| Benzaldehyde | 192.3 |
| 2-Fluorobenzaldehyde | 188.1[5] |
| 3-Fluorobenzaldehyde | 190.9[6] |
| 4-Fluorobenzaldehyde | 190.5[7][8] |
| 2,4-Difluorobenzaldehyde | 187.8 |
| 2,6-Difluorobenzaldehyde | 185.9 |
| Pentafluorobenzaldehyde | 183.5 |
Note: Data compiled from various sources and may have been recorded in different solvents.
Reactivity in Nucleophilic Addition Reactions
The following table presents a qualitative comparison of reactivity in common nucleophilic addition reactions, based on established electronic principles. A higher number of "+" symbols indicates greater reactivity.
| Reaction | 2-Fluorobenzaldehyde | 3-Fluorobenzaldehyde | 4-Fluorobenzaldehyde | Rationale |
| Wittig Reaction | ++ | +++ | +++ | Fluorine's electron-withdrawing effect enhances the electrophilicity of the carbonyl carbon, favoring the initial nucleophilic attack by the ylide.[1] The ortho isomer may experience some steric hindrance. |
| Grignard Reaction | ++ | +++ | +++ | Similar to the Wittig reaction, the increased electrophilicity of the carbonyl carbon in fluorinated benzaldehydes leads to a more facile reaction with Grignard reagents.[9] |
| Aldol Condensation | ++ | +++ | +++ | The rate of aldol condensation is dependent on the electrophilicity of the aldehyde. Fluorinated benzaldehydes are expected to be more reactive than benzaldehyde.[1] |
| Cannizzaro Reaction | + | ++ | ++ | The Cannizzaro reaction involves the nucleophilic attack of a hydroxide ion. The reactivity is expected to follow the electrophilicity of the carbonyl carbon.[10][11] |
A study on the solventless Wittig olefination of various fluorinated benzaldehydes with stabilized phosphoranes found that the reactions are generally exothermic, indicating high reactivity.[12]
Reactivity in Oxidation and Reduction Reactions
| Reaction | 2-Fluorobenzaldehyde | 3-Fluorobenzaldehyde | 4-Fluorobenzaldehyde | Rationale | | :--- | :--- | :--- | :--- | | Baeyer-Villiger Oxidation | High Yield (97% to 2-fluorophenol)[2] | High Yield | High Yield (95% to 4-fluorophenol)[2] | The electron-withdrawing nature of fluorine facilitates the rearrangement step in the Baeyer-Villiger oxidation. | | Sodium Borohydride Reduction | Fast | Faster | Faster | The increased electrophilicity of the carbonyl carbon in fluorinated benzaldehydes leads to a faster rate of reduction by hydride reagents.[2] |
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to quantitatively compare the reactivity of fluorinated benzaldehydes.
Protocol 1: Comparative Wittig Reaction
Objective: To compare the reaction yields of the Wittig reaction between different fluorinated benzaldehyde isomers and a stabilized ylide (e.g., (Carbethoxymethylene)triphenylphosphorane).
Materials:
-
Fluorinated benzaldehyde isomer (1.0 mmol)
-
(Carbethoxymethylene)triphenylphosphorane (1.0 mmol)
-
Anhydrous toluene (10 mL)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the fluorinated benzaldehyde isomer (1.0 mmol) and (carbethoxymethylene)triphenylphosphorane (1.0 mmol) in anhydrous toluene (10 mL).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting aldehyde), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate).
-
Determine the yield of the resulting ethyl cinnamate derivative.
-
Repeat the procedure for each fluorinated benzaldehyde isomer under identical conditions.
Protocol 2: Comparative Grignard Reaction
Objective: To compare the yields of the Grignard reaction between different fluorinated benzaldehyde isomers and methylmagnesium bromide.
Materials:
-
Fluorinated benzaldehyde isomer (1.0 mmol)
-
Methylmagnesium bromide (1.2 mmol, 3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether (10 mL)
-
Saturated aqueous ammonium chloride solution
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the fluorinated benzaldehyde isomer (1.0 mmol) in anhydrous diethyl ether (5 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the methylmagnesium bromide solution (1.2 mmol) dropwise via the dropping funnel over 10 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Monitor the reaction progress by TLC.
-
Cool the reaction mixture to 0 °C and quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield of the corresponding secondary alcohol.
-
Repeat for each isomer.
Visualizing Reactivity Principles and Workflows
Caption: Logical relationship of factors affecting reactivity.
Caption: A typical experimental workflow for this study.
Caption: Generalized pathway for nucleophilic addition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. hammett substituent constants: Topics by Science.gov [science.gov]
- 4. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 5. 2-Fluorobenzaldehyde(446-52-6) 13C NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 11. byjus.com [byjus.com]
- 12. researchgate.net [researchgate.net]
A Comparative Spectroscopic Analysis: Unraveling the Structure of 2-Fluoro-6-hydroxybenzaldehyde through ¹H and ¹³C NMR
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone analytical technique for elucidating the structural details of organic molecules. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of 2-Fluoro-6-hydroxybenzaldehyde, juxtaposed with structurally similar compounds, to offer a comprehensive interpretation of its spectral features.
This analysis will delve into the specific chemical shifts and coupling constants, providing a clear rationale for the assignment of each signal. By comparing the spectra of this compound with its isomers and parent compounds, we can highlight the distinct influence of the fluorine and hydroxyl substituents on the electronic environment of the benzaldehyde scaffold.
¹H and ¹³C NMR Data Comparison
The following tables summarize the experimental ¹H and predicted/experimental ¹³C NMR data for this compound and its analogs. The data is presented to facilitate a clear comparison of chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Table 1: ¹H NMR Spectral Data Comparison (Solvent: CDCl₃)
| Compound | δ (ppm) - CHO | δ (ppm) - Ar-H | δ (ppm) - OH | J (Hz) |
| This compound | 10.29 (s, 1H)[1] | 7.46-7.52 (m, 1H), 6.79 (d, 1H), 6.63-6.68 (m, 1H)[1] | 11.49 (s, 1H)[1] | J = 8.8[1] |
| Salicylaldehyde (2-Hydroxybenzaldehyde) | 9.88 (s, 1H) | 7.59-7.45 (m, 2H), 7.02-6.90 (m, 2H) | 11.05 (s, 1H) | |
| 2-Fluorobenzaldehyde | 10.39 (d, 1H) | 7.95-7.89 (m, 1H), 7.72-7.65 (m, 1H), 7.35-7.22 (m, 2H) | - | ⁴J(H,F) = 1.0 |
| 4-Fluoro-2-hydroxybenzaldehyde | 9.72 (s, 1H) | 7.56 (dd, 1H), 6.72-6.64 (m, 2H) | 11.23 (s, 1H) | ³J(H,H) = 8.7, ⁴J(H,F) = 10.1 |
Table 2: ¹³C NMR Spectral Data Comparison (Solvent: CDCl₃)
| Compound | δ (ppm) - C=O | δ (ppm) - C-F | δ (ppm) - C-OH | δ (ppm) - Other Ar-C |
| This compound (Predicted) | ~190 (d) | ~163 (d, ¹J(C,F) ≈ 250 Hz) | ~158 (d) | ~138 (d), ~115 (d), ~112 (d), ~110 (d) |
| Salicylaldehyde (2-Hydroxybenzaldehyde) | 196.5 | - | 161.4 | 136.7, 133.7, 120.9, 119.4, 117.7 |
| 2-Fluorobenzaldehyde | 187.9 (d, ³J(C,F) = 2.5 Hz) | 164.5 (d, ¹J(C,F) = 259.5 Hz) | - | 136.8 (d), 130.8 (d), 125.0 (d), 117.1 (d, ²J(C,F) = 14.5 Hz) |
| 4-Fluoro-2-hydroxybenzaldehyde | 195.8 | 168.0 (d, ¹J(C,F) = 255.0 Hz) | 164.9 (d) | 133.5 (d), 115.1, 106.1 (d), 103.4 (d) |
Experimental Protocols
NMR Sample Preparation: A sample of approximately 5-10 mg of the analyte (this compound or a comparative compound) was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer. The acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1.0 s, and a total of 16 scans. The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz. Chemical shifts are reported in ppm relative to TMS (δ = 0.00 ppm).
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same 400 MHz spectrometer at a frequency of 100 MHz. A proton-decoupled pulse sequence was used. The spectral width was 240 ppm, with a relaxation delay of 2.0 s and an accumulation of 1024 scans. Chemical shifts are reported in ppm relative to the CDCl₃ solvent signal (δ = 77.16 ppm).
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural analysis of this compound using NMR data.
Caption: Workflow for the NMR-based structural analysis of this compound.
Interpretation and Discussion
The ¹H NMR spectrum of this compound shows distinct signals that can be assigned based on their chemical shifts and multiplicities. The downfield singlet at 11.49 ppm is characteristic of the intramolecularly hydrogen-bonded hydroxyl proton, a feature also observed in salicylaldehyde.[1] The aldehyde proton appears as a singlet at 10.29 ppm.[1] The aromatic region displays a complex pattern due to the combined effects of the fluorine and hydroxyl groups.
The ¹³C NMR spectrum is particularly informative. The presence of a fluorine atom introduces carbon-fluorine couplings, which are diagnostic. The carbon directly attached to the fluorine (C-2) is expected to show a large one-bond coupling constant (¹J(C,F)) of approximately 250 Hz. The other aromatic carbons will also exhibit smaller two- and three-bond couplings. The aldehyde carbon signal is also expected to show a small coupling to the fluorine.
By comparing the spectral data with that of salicylaldehyde, the effect of the fluorine substituent can be clearly discerned. The electron-withdrawing nature of fluorine generally leads to a downfield shift of adjacent carbon and proton signals. Comparison with 2-fluorobenzaldehyde helps to isolate the electronic contribution of the hydroxyl group. The analysis of the isomer, 4-fluoro-2-hydroxybenzaldehyde, further aids in the unambiguous assignment of the aromatic signals, as the positions of the substituents significantly alter the symmetry and electronic distribution of the aromatic ring.
References
A Comparative Guide to the Biological Activities of 2-Fluoro-6-hydroxybenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and pharmacokinetic properties. 2-Fluoro-6-hydroxybenzaldehyde serves as a versatile scaffold for the synthesis of a diverse array of derivatives with promising biological activities. This guide provides an objective comparison of the performance of various classes of this compound derivatives and related fluorinated aromatic compounds, supported by available experimental data.
Comparative Biological Activity Data
The biological activities of derivatives of this compound and structurally similar fluorinated compounds are summarized below, categorized by their primary therapeutic potential.
Anticancer Activity
Fluorinated benzaldehyde derivatives, particularly in the form of Schiff bases and other analogues, have demonstrated significant cytotoxic effects against various cancer cell lines. The data suggests that the substitution pattern on the aromatic ring plays a crucial role in determining the potency and selectivity of these compounds.
Table 1: Anticancer Activity of Fluoroquinolone Analogs and Related Compounds
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Fluoroquinolone Analogs | Derivative I | Mean GI50 across NCI-60 panel | 9.06 | [1] |
| Ciprofloxacin hydrazide derivative 32 | MCF-7 (Breast) | 4.3 | [2] | |
| Ciprofloxacin hydrazide derivative 33 | MCF-7 (Breast) | 12.9 | [2] | |
| Ciprofloxacin hydrazide derivative 35 | MCF-7 (Breast) | 60.9 | [2] | |
| Chalcone derivative of ciprofloxacin 77 | HCT-116 (Colon) | 2.53 | [2] | |
| Chalcone derivative of ciprofloxacin 77 | Leukemia-SR | 0.73 | [2] | |
| Chalcone derivative of ciprofloxacin 84 | HCT-116 (Colon) | 2.01 | [2] | |
| Chalcone derivative of ciprofloxacin 84 | Leukemia-SR | 0.63 | [2] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. GI50: The concentration required to inhibit cell growth by 50%.
Novel fluoroquinolone derivatives have shown a significant reduction in cell proliferation across a majority of tested cell lines, with IC50 values notably lower than the standard chemotherapeutic agent Etoposide, indicating a 4- to 12-fold greater cytotoxicity.[1] Specifically, Derivative I exhibited high selectivity for cancer cells, with significantly reduced toxicity to normal Vero cells.[1] Further studies on ciprofloxacin hydrazide derivatives identified compounds with potent inhibitory activity against the Topoisomerase II enzyme, a key target in cancer therapy.[1]
Antimicrobial Activity
Schiff bases derived from fluorinated benzaldehydes have emerged as a promising class of antimicrobial agents. Their activity is often enhanced upon chelation with metal ions.
Table 2: Antifungal Activity of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes
| Compound | Derivative | Fungal Strain | MIC (mM) | Reference |
| Schiff Base | L1 | Candida albicans | 0.037 | [3] |
| L4 | Candida albicans | 0.048 | [3] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of a chemical which prevents visible growth of a bacterium or fungus.
Two Schiff bases, L1 and L4, derived from isoniazid and fluorinated benzaldehydes, demonstrated notable activity against Candida albicans.[3]
Anti-inflammatory and Antioxidant Activities
Chalcones, a class of compounds that can be synthesized from hydroxybenzaldehydes, have been investigated for their anti-inflammatory and antioxidant properties. The substitution pattern on the aromatic rings is a key determinant of their activity.
Table 3: Anti-inflammatory and Antioxidant Activity of 4'-Fluoro-2'-hydroxychalcone Derivatives
| Compound | Activity | IC50 (µM) | Reference |
| Dimethoxychalcone 5a | Antioxidant | - | [4] |
| Dihydropyrazole derivative 6a | Antioxidant | - | [4] |
| Monomethoxychalcone 5d | Analgesic & Anti-inflammatory | - | [4] |
| Dihydropyrazole derivative 6d | Analgesic & Anti-inflammatory | - | [4] |
| Hydroxychalcone 1 | Inhibition of β-glucuronidase release | 1.6 | [5] |
| Hydroxychalcone 1 | Inhibition of lysozyme release | 1.4 | [5] |
| 2',5'-Dialkoxychalcone 11 | Inhibition of Nitric Oxide (NO) formation | 0.7 | [5] |
A series of novel 4'-fluoro-2'-hydroxychalcones and their dihydropyrazole derivatives were synthesized and evaluated for their antioxidant, anti-inflammatory, and analgesic activities. The dimethoxychalcone 5a and its dihydropyrazole derivative 6a showed the highest antioxidant activity, while the monomethoxychalcone 5d and its dihydropyrazole derivative 6d showed the highest analgesic and anti-inflammatory activities.[4] Furthermore, certain hydroxychalcones and their dialkoxy derivatives have demonstrated potent inhibitory effects on the release of inflammatory mediators from neutrophils and nitric oxide formation in microglial cells.[5]
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the data presented in this guide.
Synthesis of Schiff Bases from Isoniazid and Fluorinated Benzaldehydes
Schiff bases were prepared by the condensation reaction of isoniazid (isonicotinylhydrazide) with various fluoro- and trifluoromethyl-substituted aromatic aldehydes. The reactions were carried out using established synthetic procedures.[3]
Cytotoxicity Assays for Anticancer Activity
The anticancer activity of the novel fluoroquinolone analogs was evaluated using the NCI-60 human tumor cell line screening assay.[1] The most potent compounds were further tested in a five-dose assay.[1] For ciprofloxacin hydrazide derivatives, cytotoxicity was assessed against the MCF-7 breast cancer cell line.[2] The Topoisomerase II inhibitory activity was also determined to elucidate the mechanism of action.[1]
Antimicrobial Susceptibility Testing
The antimicrobial activity of the Schiff bases and their copper(II) complexes was evaluated in vitro against Gram-negative (E. coli) and Gram-positive (S. aureus) bacterial strains, and against C. albicans.[3] The minimum inhibitory concentration (MIC) values were determined to quantify their antimicrobial efficacy.[3]
In Vitro Anti-inflammatory and Antioxidant Assays
The anti-inflammatory activity of chalcone derivatives was evaluated by measuring their ability to inhibit the release of β-glucuronidase and lysozyme from rat neutrophils stimulated with fMLP/CB.[5] The inhibition of nitric oxide (NO) formation in murine microglial cell lines (N9) stimulated with lipopolysaccharide (LPS) was also assessed.[5] The antioxidant activity of 4'-fluoro-2'-hydroxychalcone derivatives was evaluated, though specific IC50 values were not provided in the referenced abstract.[4]
Visualizing Key Processes and Relationships
Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and potential signaling pathways.
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Postulated mechanism of anticancer activity for some fluoroquinolone derivatives.
References
- 1. news-medical.net [news-medical.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Comparative Analysis of 2-Fluoro-6-hydroxybenzaldehyde Characterization
For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is paramount for predicting its interactions and guiding rational drug design. While X-ray crystallography stands as the gold standard for atomic-level structural elucidation, a comprehensive characterization often involves a multi-faceted approach employing various analytical techniques. This guide provides a comparative overview of methodologies for characterizing substituted salicylaldehydes, with a focus on 2-Fluoro-6-hydroxybenzaldehyde.
Currently, a definitive X-ray crystal structure for this compound is not publicly available in crystallographic databases. However, to illustrate the principles of a comparative structural analysis, this guide will utilize data from the closely related analogue, 2-chloro-6-hydroxybenzaldehyde, for which crystallographic data has been reported. This allows for a practical demonstration of how X-ray diffraction data can be compared and contrasted with other common analytical methods.
The Power of X-ray Crystallography: A Glimpse into the Solid State
Single-crystal X-ray diffraction provides unparalleled detail about the arrangement of atoms in a crystalline solid. This technique allows for the precise measurement of bond lengths, bond angles, and the overall molecular conformation, as well as intermolecular interactions that dictate the crystal packing.
Hypothetical Crystallographic Data for a Salicylaldehyde Analogue
To demonstrate the type of information gleaned from an X-ray diffraction experiment, the following table presents representative crystallographic data for a substituted salicylaldehyde.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.50 Å, b = 6.30 Å, c = 12.40 Å |
| β = 112.0° | |
| Volume | 615.0 ų |
| Z | 4 |
| Calculated Density | 1.45 g/cm³ |
| Key Bond Lengths (Å) | |
| C-Cl/F | Hypothetical Value |
| C=O | Hypothetical Value |
| O-H | Hypothetical Value |
| Key Bond Angles (°) | |
| C-C-C (aromatic) | Hypothetical Value |
| C-C=O | Hypothetical Value |
| Dihedral Angle (°) | |
| Aldehyde vs. Ring | Hypothetical Value |
A Broader Perspective: Alternative and Complementary Analytical Techniques
While X-ray crystallography provides a static picture of the molecule in the solid state, other techniques offer insights into its behavior in solution and its electronic and vibrational properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule, primarily in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.
| Technique | Information Gained |
| ¹H NMR | Provides information on the number, connectivity, and chemical environment of hydrogen atoms. Chemical shifts and coupling constants reveal details about the substitution pattern on the aromatic ring. |
| ¹³C NMR | Determines the number of unique carbon environments. Chemical shifts indicate the electronic nature of the carbon atoms. |
| ¹⁹F NMR | Directly observes the fluorine atom, providing information about its chemical environment and coupling to nearby protons. |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (hydroxyl) | Broad, ~3200-3600 |
| C=O (aldehyde) | Strong, ~1680-1700 |
| C-F (fluoro) | ~1000-1400 |
| Aromatic C=C | ~1450-1600 |
Computational Chemistry
In the absence of experimental crystal structure data, computational methods such as Density Functional Theory (DFT) can be employed to predict the molecule's geometry, electronic properties, and spectroscopic signatures. These theoretical calculations can provide a valuable model for comparison with experimental data from other techniques.
Experimental Protocols
A robust comparison relies on well-defined experimental procedures. Below are standardized protocols for the key analytical techniques discussed.
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a suitable solvent, slow cooling of a saturated solution, or vapor diffusion.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The atomic positions are determined using direct methods or Patterson synthesis and refined to obtain the final crystal structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in an NMR spectrometer, and spectra (¹H, ¹³C, ¹⁹F) are acquired using standard pulse sequences.
-
Data Processing: The raw data is Fourier transformed, and the resulting spectra are phased and referenced.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the attenuated total reflectance (ATR) crystal of the IR spectrometer.
-
Data Acquisition: The IR spectrum is recorded over a range of 4000-400 cm⁻¹.
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present.
Comparative Workflow
The following diagram illustrates the logical workflow for a comprehensive structural characterization, integrating both experimental and computational approaches.
Figure 1. Workflow for the comprehensive structural characterization of a small molecule.
Signaling Pathway of Structural Information
The data obtained from these diverse techniques collectively contribute to a holistic understanding of the molecule's properties, which is crucial for applications in drug discovery and materials science.
Figure 2. The central role of molecular structure in guiding scientific applications.
Quantitative Analysis of 2-Fluoro-6-hydroxybenzaldehyde: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of 2-Fluoro-6-hydroxybenzaldehyde, a key building block in pharmaceutical synthesis, is critical for ensuring product quality, reaction efficiency, and process control.[1][2] This guide provides a comparative overview of established analytical methodologies for the quantitative analysis of this compound in a mixture, complete with experimental protocols and supporting data.
The primary analytical techniques for the quantification of halogenated benzaldehydes are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy also serves as a powerful tool for structural confirmation and can be adapted for quantitative purposes.[5][6] The selection of a suitable method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation.[3][4]
Comparison of Analytical Methods
The choice between HPLC and GC is often determined by the volatility and thermal stability of the analyte and the complexity of the sample matrix.[4] While HPLC is versatile and suitable for a wide range of compounds, GC is ideal for volatile and thermally stable compounds like this compound.[3][4]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[4] | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase.[4] | Signal intensity is directly proportional to the number of nuclei, allowing for quantification against a known standard.[6] |
| Analyte Suitability | Suitable for a wide range of compounds, including non-volatile or thermally labile ones.[4] | Ideal for volatile and thermally stable compounds.[4] | Applicable to any NMR-active nucleus; provides structural and quantitative information. |
| Sample Preparation | Typically involves dissolution in a suitable solvent and filtration. Derivatization may be needed to enhance UV detection.[3][4] | Generally requires dilution in a volatile solvent. Derivatization is not usually necessary.[4] | Requires a suitable deuterated solvent and a known concentration of an internal standard.[5] |
| Sensitivity | High, with UV detectors being very sensitive for chromophoric compounds.[7] | High sensitivity, especially with detectors like Flame Ionization Detector (FID) or Mass Spectrometer (MS).[4] | Generally lower sensitivity compared to chromatographic methods. |
| Specificity | High, especially with Diode Array Detection (DAD) providing spectral information.[7] | Very high, particularly when coupled with a Mass Spectrometer (MS).[3] | High, as it distinguishes between different chemical environments of the nuclei. |
| Common Impurities | Can separate positional isomers and non-volatile impurities. | Effective for separating volatile impurities and isomers. | Can identify and quantify isomers and other impurities with distinct NMR signals. |
Note: The quantitative data presented below is based on a validated method for the closely related compound, 2-Chloro-6-fluorobenzaldehyde, and serves as a strong starting point for the analysis of this compound.[4]
| Parameter | HPLC with UV Detection | GC with FID |
| Linearity (r²) | ≥ 0.99[3] | > 0.999[4] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1[3] | ~0.4 ppm[4] |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1[3] | ~1.2 ppm[4] |
| Accuracy (Recovery) | 98-102%[3] | 93.7% to 107.7%[4] |
| Precision (%RSD) | ≤ 2%[3] | - |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol outlines a general-purpose reverse-phase HPLC method suitable for the purity assessment and quantification of this compound.
Instrumentation and Materials:
-
HPLC System with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[7]
-
Column: A C18 column, such as a Zorbax SB-Aq (4.6 x 250 mm, 5 µm), is recommended.[4]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).[4] The composition may be adjusted to optimize separation.
-
Sample Diluent: The mobile phase is a suitable diluent.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the sample diluent to prepare a stock solution. Perform serial dilutions to create a series of calibration standards.
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the sample diluent to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.[8]
-
Chromatographic Conditions:
-
Data Analysis: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards. Determine the concentration of this compound in the unknown samples from the calibration curve.[3]
Gas Chromatography (GC) with Flame Ionization Detector (FID)
This method is suitable for determining the purity and profiling of volatile impurities in this compound.
Instrumentation and Materials:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.[4]
-
Column: A mid-polarity column, such as a J&W DB-624 (30 m x 0.25 mm, 1.4 µm), is recommended.[4]
-
Carrier Gas: Helium at a constant flow rate.[4]
-
Solvent: GC-grade acetonitrile or dichloromethane.[3]
Procedure:
-
Standard and Sample Preparation:
-
Accurately weigh about 100 mg of this compound and dissolve it in 10 mL of a suitable solvent.[7]
-
Prepare calibration standards by serial dilution of the stock solution.
-
-
GC Parameters:
-
Data Analysis: Integrate the peak area of the analyte. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the unknown samples from the calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR can be used for absolute or relative concentration determination without the need for identical reference standards for each analyte.[6]
Instrumentation and Materials:
-
NMR Spectrometer.
-
5 mm NMR tubes.[5]
-
Deuterated solvent (e.g., CDCl₃).[9]
-
Internal Standard (e.g., tetramethylsilane - TMS for chemical shift referencing, or a certified standard like maleic acid for quantification).[5]
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the sample and a known amount of the internal standard.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.[5]
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is crucial for accurate integration.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the concentration of the analyte based on the integral values, the number of protons giving rise to each signal, and the known concentration of the internal standard.
-
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the quantitative analysis of this compound.
Caption: General workflow for the quantitative analysis of this compound.
References
- 1. This compound CAS#: 38226-10-7 [chemicalbook.com]
- 2. This compound | 38226-10-7 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Unveiling the Potential of 2-Fluoro-6-hydroxybenzaldehyde in PAI-1 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Significance of PAI-1 Inhibition
Comparative Efficacy of PAI-1 Inhibitors
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) |
| Tiplaxtinin (PAI-039) | Fibrosarcoma | HT1080 | ~29 |
| Colorectal Carcinoma | HCT116 | ~32 | |
| Bladder Cancer | T24 | >50 | |
| Cervical Cancer | HeLa | >50 | |
| TM5275 | Fibrosarcoma | HT1080 | 40.5 |
| Colorectal Carcinoma | HCT116 | 60.3 | |
| Breast Cancer | MDA-MB-231 | 26.5 | |
| Medulloblastoma | Daoy | 20.3 | |
| T-cell Leukemia | Jurkat | 15.4 | |
| TM5441 | Fibrosarcoma | HT1080 | 9.7 |
| Colorectal Carcinoma | HCT116 | 21.8 | |
| Breast Cancer | MDA-MB-231 | 18.9 | |
| Medulloblastoma | Daoy | 11.2 | |
| T-cell Leukemia | Jurkat | 12.5 |
Data for Tiplaxtinin is based on historical data. Data for TM5275 and TM5441 is from Placencio et al., 2015.
Experimental Protocols
PAI-1 Inhibition Assay (Chromogenic Assay)
-
Reagents and Materials:
-
Human urokinase-type plasminogen activator (uPA) or tissue-type plasminogen activator (tPA)
-
Chromogenic substrate for plasmin (e.g., S-2251)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl and 0.01% Tween-20)
-
96-well microplate
-
Microplate reader
-
Procedure: a. In a 96-well plate, add a solution of the test compound (at various concentrations) and a fixed concentration of active PAI-1. b. Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to PAI-1. c. Add a fixed concentration of uPA or tPA to each well and incubate for a further 10 minutes at room temperature. d. Add the plasminogen substrate to initiate the reaction. e. Immediately following substrate addition, add the chromogenic plasmin substrate. f. Measure the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader. g. The rate of color development is proportional to the residual uPA or tPA activity, which is inversely proportional to the PAI-1 inhibitory activity of the test compound. h. Calculate the IC50 value, which is the concentration of the inhibitor that reduces PAI-1 activity by 50%.
Cell Viability Assay (MTT Assay)
-
Reagents and Materials:
-
Cancer cell lines (e.g., HT1080, HCT116)
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
-
-
Procedure: a. Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours). c. After the incubation period, add MTT solution to each well and incubate for 2-4 hours. d. Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals. e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. f. The absorbance is proportional to the number of viable cells. g. Calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Visualizing the PAI-1 Signaling Pathway
Conclusion
Safety Operating Guide
Proper Disposal of 2-Fluoro-6-hydroxybenzaldehyde: A Step-by-Step Guide
For immediate reference, 2-Fluoro-6-hydroxybenzaldehyde should be treated as a hazardous chemical irritant. Proper personal protective equipment (PPE) is required at all times during handling and disposal. This guide provides detailed procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.
I. Personal Protective Equipment (PPE) and Safety Measures
Before handling this compound, it is imperative to be equipped with the appropriate PPE. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]
| Protective Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles. | Prevents eye contact which can cause serious irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Avoids skin contact, as the chemical is a known skin irritant.[1][2] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a dust respirator is recommended. | Prevents inhalation which may lead to respiratory irritation.[2][3] |
| Body Protection | Laboratory coat or other protective clothing. | Minimizes the risk of accidental skin exposure.[3] |
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert : Alert personnel in the immediate area of the spill and ensure proper ventilation.[3]
-
Containment : For dry spills, use dry clean-up procedures to avoid generating dust.[3] For wet spills, contain the material to prevent it from entering drains or waterways.[3]
-
Clean-up :
-
Dry Spill : Carefully sweep up, shovel, or vacuum the material.[3][4] Place the collected residue into a clean, dry, sealable, and properly labeled container for disposal.[3]
-
Wet Spill : Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.
-
-
Decontamination : Wash the spill area thoroughly with large amounts of water.[3] Prevent runoff from entering drains.[3]
-
Emergency Services : If drains or waterways are contaminated, notify emergency services immediately.[3]
III. Waste Disposal Procedure
Proper disposal of this compound waste is crucial to prevent environmental harm and adhere to regulatory standards.
-
Waste Collection : Collect all waste material, including contaminated PPE and spill cleanup materials, in a designated, sealed, and clearly labeled hazardous waste container.[3]
-
Storage : Store the waste container in a well-ventilated, secure area, away from incompatible materials.[3][5] The container should be kept tightly closed.[3][5]
-
Disposal : Dispose of the contents and the container at an authorized hazardous or special waste collection point.[3] This must be done in accordance with all local, state, and federal regulations. It is essential to contact a licensed professional waste disposal service to ensure compliance.
Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Navigating the Safe Handling of 2-Fluoro-6-hydroxybenzaldehyde: A Comprehensive Guide
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 2-Fluoro-6-hydroxybenzaldehyde, a key reagent in various research and development applications. Adherence to these guidelines is essential for ensuring the safety of laboratory personnel and minimizing environmental impact. This guide is intended for researchers, scientists, and drug development professionals.
Essential Safety Information
This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as an irritant and can cause skin, eye, and respiratory irritation.[1][2] All personnel must be thoroughly familiar with the hazards and handling procedures outlined in this document and the manufacturer's Safety Data Sheet (SDS) before commencing any work with this compound.
Summary of Hazards
| Hazard Classification | Description |
| Skin Irritation | Causes skin irritation upon contact.[1][2] |
| Eye Irritation | Causes serious eye irritation.[1][2] |
| Respiratory Irritation | May cause respiratory irritation if inhaled.[1][2] |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) plan is mandatory for all personnel handling this compound. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields. A face shield should be worn when there is a risk of splashing. | Protects eyes from dust particles and potential splashes of solutions containing the compound. |
| Hand Protection | Chemical-resistant gloves. Suitable materials include Nitrile rubber, Butyl rubber, Fluorocaoutchouc, and Polyvinyl chloride.[2] Gloves should be inspected before each use and changed immediately if contaminated. | Prevents skin contact, which can lead to irritation. |
| Body Protection | A fully-buttoned laboratory coat. | Protects skin and personal clothing from accidental contamination. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used if handling outside of a certified chemical fume hood or if dust generation is likely. | Minimizes the inhalation of dust or vapors, which can cause respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for ensuring laboratory safety. The following workflow outlines the key steps from preparation to post-handling.
-
Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational.
-
Verify that a safety shower and eyewash station are readily accessible.
-
Designate a specific area within the fume hood for handling this compound to minimize the risk of contamination.
-
Assemble all necessary equipment and reagents before commencing work.
-
-
Donning Personal Protective Equipment (PPE):
-
Before entering the designated handling area, don all required PPE as specified in the table above.
-
Ensure gloves are compatible with any solvents being used.
-
-
Weighing and Aliquoting:
-
Perform all manipulations of solid this compound, such as weighing, within a chemical fume hood to control dust.
-
Use a disposable weighing boat or anti-static weigh paper.
-
If preparing solutions, slowly add the solvent to the solid to prevent splashing.
-
-
Experimental Procedures:
-
Conduct all experimental work involving this compound within the chemical fume hood.
-
Keep containers of the compound sealed when not in use.
-
Avoid eating, drinking, and smoking in the laboratory.
-
-
Decontamination:
-
After handling is complete, wipe down the work area with an appropriate solvent (e.g., ethanol or acetone) to decontaminate surfaces.
-
Carefully remove PPE, avoiding contact with the outer surfaces of gloves.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan: Managing Halogenated Waste
The proper disposal of this compound and associated waste is critical to prevent environmental contamination. As a halogenated organic compound, it must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.
-
Waste Segregation and Collection:
-
Use a dedicated, clearly labeled, and sealed container for halogenated organic waste.[1]
-
Do not mix halogenated waste with non-halogenated waste streams.
-
The waste container must be labeled with "Hazardous Waste" and the full chemical name of the contents.
-
-
Disposal Procedure:
-
Collect all waste, including contaminated gloves, weighing paper, and pipette tips, in the designated halogenated waste container.
-
Rinse contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood, and collect the rinsate as hazardous waste.
-
Keep the waste container tightly closed when not in use and store it in a designated, well-ventilated satellite accumulation area.
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
